molecular formula C12H16O2SSi B1599287 p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone CAS No. 34452-56-7

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Cat. No.: B1599287
CAS No.: 34452-56-7
M. Wt: 252.41 g/mol
InChI Key: MMUNNGUGQXEUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is a useful research compound. Its molecular formula is C12H16O2SSi and its molecular weight is 252.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)sulfonylethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2SSi/c1-11-5-7-12(8-6-11)15(13,14)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNNGUGQXEUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408081
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34452-56-7
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Reactivity and Applications of Sulfonyl Alkynes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl alkynes (


) represent a class of hyper-electrophilic synthons that have transcended their traditional role as simple dienophiles to become pivotal tools in chemical biology and covalent drug discovery. Driven by the potent electron-withdrawing nature of the sulfonyl moiety, these compounds exhibit a lowered Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid nucleophilic additions and cycloadditions under mild conditions.

This guide analyzes the mechanistic distinctiveness of sulfonyl alkynes, with a specific focus on Ethynylsulfonyl Fluoride (ESF) as a next-generation "Click" reagent (SuFEx). We provide validated protocols for their synthesis and application, bridging the gap between fundamental organic reactivity and modern medicinal chemistry.

Part 1: Electronic Structure & Mechanistic Underpinnings

The reactivity of sulfonyl alkynes is dictated by the conjugation of the sulfonyl group (


) with the alkyne 

-system. The sulfonyl group is a strong inductive and resonance electron-withdrawing group (EWG).
The "LUMO-Lowering" Effect

The


 group significantly lowers the energy of the alkyne's LUMO. This has two primary consequences:
  • Enhanced Michael Acceptor Ability: The

    
    -carbon (relative to sulfur) becomes highly electrophilic, susceptible to attack by "soft" nucleophiles (thiols, amines) and even harder nucleophiles (alkoxides) under specific conditions.
    
  • Dienophile Potency: In Diels-Alder reactions, sulfonyl alkynes act as potent dienophiles, reacting readily with electron-rich dienes in Normal Electron Demand (NED) cycloadditions.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways governed by the polarization of the triple bond.

ReactivityProfile Alkyne Sulfonyl Alkyne (R-SO2-C≡C-R') LUMO Low LUMO (High Electrophilicity) Alkyne->LUMO Polarization Michael Michael Addition (Nu- Attack at β-Carbon) LUMO->Michael + Nucleophile Cyclo [4+2] Cycloaddition (Diels-Alder) LUMO->Cyclo + Diene Click 1,3-Dipolar Cycloaddition (Azide/Diazo) LUMO->Click + 1,3-Dipole VinylSulfone Vinyl Sulfone (Covalent Adduct) Michael->VinylSulfone CyclicSulfone Cyclic Sulfone (Heterocycle Scaffold) Cyclo->CyclicSulfone Triazole Sulfonyl Triazole (Bioisostere) Click->Triazole

Figure 1: Divergent reactivity pathways of sulfonyl alkynes driven by LUMO lowering. The β-carbon acts as the primary electrophilic site.

Part 2: The SuFEx Revolution (Ethynylsulfonyl Fluoride)

While traditional sulfonyl alkynes (e.g., tosyl acetylene) are valuable, Ethynylsulfonyl Fluoride (ESF) has emerged as a transformative reagent. Introduced by Sharpless and colleagues, ESF combines the Michael reactivity of the alkyne with the unique stability/reactivity profile of the S(VI)-F bond—a cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry.

Why ESF?
  • Selectivity: Unlike sulfonyl chlorides, which are prone to hydrolysis, sulfonyl fluorides are stable in water and plasma but react specifically with proteins or silyl ethers under defined conditions.

  • Dual Warhead: ESF acts as a "perfect Michael acceptor." The alkyne reacts first with a nucleophile (e.g., a protein side chain), leaving the

    
     group intact for a secondary "click" reaction or as a latent electrophile.
    
Covalent Protein Profiling

ESF and its derivatives are used to target non-catalytic Tyrosine and Lysine residues, expanding the "druggable" proteome beyond cysteine-targeting acrylamides.

SuFExWorkflow ESF Ethynylsulfonyl Fluoride (ESF) Complex Michael Adduct (Protein-Vinyl Sulfonyl Fluoride) ESF->Complex 1. Michael Addition (Spontaneous/Rapid) Protein Target Protein (Tyr/Lys/Cys) Protein->Complex Labeled Labeled Protein (Stable Sulfonate Linkage) Complex->Labeled 2. SuFEx Click (-SiR3F byproduct) Probe SuFEx Probe (e.g., Biotin-O-SiR3) Probe->Labeled

Figure 2: Sequential bioconjugation using ESF. Step 1 is a Michael addition; Step 2 is the SuFEx reaction displacing fluoride.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of p-Toluenesulfonylacetylene

A robust method for generating a stable sulfonyl alkyne precursor.

Principle: Oxidation of an alkynyl sulfide. This avoids the handling of unstable sulfonyl chlorides.[2]

Reagents:

  • Ethynyl p-tolyl sulfide (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA, 2.2 equiv)

  • Dichloromethane (DCM)

  • Saturated

    
    
    

Step-by-Step:

  • Dissolution: Dissolve ethynyl p-tolyl sulfide (5 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidation: Slowly add m-CPBA (11 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide spot should disappear, transitioning to the sulfoxide (intermediate) and then the sulfone.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid).
  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation:

    
     NMR (
    
    
    
    ) should show a singlet for the acetylenic proton around
    
    
    3.0-3.5 ppm and aromatic signals.
Protocol B: SuFEx-Enabled Bioconjugation (Covalent Inhibition)

Targeting a protein residue using an ESF derivative.

Reagents:

  • Protein of interest (10

    
    M in PBS, pH 7.4)
    
  • ESF-Probe (100

    
    M, 100x stock in DMSO)
    
  • LC-MS grade Acetonitrile

Step-by-Step:

  • Incubation: Add the ESF-Probe stock to the protein solution (final DMSO concentration <1%).

  • Reaction: Incubate at 37°C for 1 hour.

    • Note: ESF is highly reactive; extended incubation (>4 hours) may lead to non-specific labeling.

  • Quenching: Stop the reaction by adding 4 volumes of ice-cold acetone or by passing through a desalting column (Zeba Spin) to remove excess probe.

  • Digestion: Subject the protein to tryptic digestion.

  • Analysis: Analyze via LC-MS/MS. Look for a mass shift corresponding to the probe adduct on Lysine (+ probe mass) or Tyrosine residues.

    • Self-Validation: Ensure the control sample (DMSO only) shows no modification.

Part 4: Applications in Drug Discovery[1][3][4][5]

Comparison of Covalent Warheads

Sulfonyl alkynes offer a distinct reactivity profile compared to traditional warheads.

Warhead TypeTarget Residue(s)ReversibilityReactivityStability
Acrylamide Cysteine (Cys)IrreversibleModerateHigh
Vinyl Sulfone Cysteine (Cys)IrreversibleHighHigh
Sulfonyl Alkyne Cys, Lys, TyrIrreversibleVery High Moderate
Sulfonyl Fluoride Tyr, Lys, Ser, HisContext-dependentTunable (SuFEx)Very High
Heterocycle Synthesis

Sulfonyl alkynes are premier scaffolds for constructing heterocyclic cores found in kinase inhibitors.

  • Pyrazoles: Reaction with hydrazines.

  • Triazoles: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thermal Huisgen cycloaddition. The sulfonyl group ensures the reaction proceeds with high regioselectivity (usually forming the 1,4-isomer in CuAAC).

References

  • Sharpless, K. B., et al. (2014).[1][3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]

  • Qin, H., et al. (2020). "Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry." Chinese Journal of Chemistry. [Link]

  • Organic Chemistry Portal. "Diels-Alder Reaction." [Link]

Sources

The Sulfonyl Acetylene Warhead: Principles, Synthesis, and Applications in Covalent Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In the expanding landscape of targeted covalent inhibitors (TCIs), the acrylamide warhead has long been the gold standard. However, the demand for warheads with distinct reactivity profiles, steric footprints, and bio-orthogonal potential has driven the resurgence of sulfonyl acetylenes (also known as ethynyl sulfones).

This guide provides a technical deep-dive into sulfonyl acetylenes (


). Unlike their vinyl sulfone counterparts, these moieties offer a unique combination of high electrophilicity, linear geometry, and the ability to form rigid vinyl sulfone adducts upon protein conjugation. This document outlines their electronic structure, validated synthetic routes, and specific utility in cysteine-targeting drug discovery.

Mechanistic Principles

Electronic Structure and Activation

The sulfonyl acetylene motif is characterized by a triple bond directly attached to a sulfonyl group. The sulfonyl group is a potent electron-withdrawing group (EWG) due to the inductive effect (-I) and resonance effects involving the sulfur atom's d-orbitals (or


 interactions).
  • LUMO Lowering: The sulfonyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making the

    
    -carbon highly susceptible to nucleophilic attack.
    
  • Polarization: The dipole creates a strong partial positive charge (

    
    ) at the 
    
    
    
    -position relative to the sulfone.
The Michael Addition Mechanism

The primary mode of action for sulfonyl acetylenes in biological systems is the Thiol-Yne Michael Addition . Unlike acrylamides, which form saturated adducts, sulfonyl acetylenes yield vinyl sulfones upon reaction with cysteine.

Key Mechanistic Features:

  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon.
  • Carbanion Intermediate: An unstable

    
    -sulfonyl carbanion is formed.
    
  • Protonation: Rapid protonation occurs to yield the vinyl sulfone.

  • Stereoselectivity: The reaction often favors the Z-isomer (syn-addition) initially due to kinetic control, though isomerization to the thermodynamic E-isomer is possible.

Visualization: Cysteine Targeting Mechanism

G Cys Cysteine Thiolate (Nu:) TS Transition State (Carbanion Intermediate) Cys->TS Nucleophilic Attack (k_on) Warhead Sulfonyl Acetylene (R-SO2-C≡C-H) Warhead->TS Product Vinyl Sulfone Adduct (Covalent Complex) TS->Product Protonation (Irreversible)

Figure 1: Mechanism of cysteine ligation to a sulfonyl acetylene warhead. The linear alkyne converts to a planar vinyl sulfone upon conjugation.

Comparative Reactivity Profile

To effectively deploy sulfonyl acetylenes, one must understand their reactivity relative to standard warheads.

Table 1: Electrophile Comparison in Cysteine Targeting

Warhead ClassStructureReactivity (k_inact)ReversibilitySteric Footprint
Acrylamide

Moderate (Tunable)IrreversiblePlanar
Vinyl Sulfone

HighIrreversiblePlanar
Sulfonyl Acetylene

Very High IrreversibleLinear
Cyanoacrylamide

HighReversiblePlanar

Insight: Sulfonyl acetylenes are significantly more reactive than acrylamides. In drug design, they are best employed when the target cysteine is less nucleophilic (e.g., high pKa) or sterically occluded, where the linear geometry allows for "threading" into deep pockets.

Synthetic Protocols

The synthesis of sulfonyl acetylenes requires careful control of oxidation states. The most robust route involves the oxidation of alkynyl sulfides.

Protocol: Synthesis of Phenyl Ethynyl Sulfone

Target: Preparation of


 from Phenyl Ethynyl Sulfide.

Reagents:

  • Phenyl ethynyl sulfide (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA) (2.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • Setup: Dissolve phenyl ethynyl sulfide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Oxidation: Slowly add mCPBA (2.2 mmol, 70-75% wt) portion-wise over 15 minutes. Critical: Adding mCPBA too fast can lead to exotherms that degrade the alkyne.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The sulfide spot (high Rf) should disappear, passing through a sulfoxide intermediate, to form the sulfone (lower Rf).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash sequentially with 10%

      
       (to quench excess peroxide), saturated 
      
      
      
      (x3 to remove m-chlorobenzoic acid), and brine.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Validation Criteria:

  • IR Spectroscopy: Look for the characteristic sulfone stretches (~1320 and 1150 cm⁻¹) and the alkyne stretch (~2100-2200 cm⁻¹).

  • 1H NMR: The acetylenic proton is diagnostic, typically appearing as a singlet around

    
     3.0-3.5 ppm (depending on R group).
    

Applications in Drug Discovery[1][2][3]

Covalent Inhibitor Design Workflow

Integrating sulfonyl acetylenes into a library requires a distinct screening workflow due to their high reactivity.

Workflow Library Scaffold Library Synthesis (Install Sulfonyl Acetylene) GSH_Assay GSH Reactivity Screen (Filter Pan-Assay Interference) Library->GSH_Assay Step 1 Biochem Biochemical IC50/k_inact (Target Potency) GSH_Assay->Biochem Step 2 (Select Tuned Warheads) MassSpec Intact Protein MS (Confirm Covalent Adduct) Biochem->MassSpec Step 3 Cell Cellular Washout Assay (Verify Duration of Action) MassSpec->Cell Step 4

Figure 2: Screening cascade for sulfonyl acetylene inhibitors. GSH screening is critical to prevent false positives driven by non-specific alkylation.

Experimental Protocol: GSH Reactivity Assay

This assay determines the half-life (


) of the warhead in the presence of glutathione (GSH), a surrogate for off-target toxicity.

Materials:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione (reduced)

  • Phosphate Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., Indomethacin)

  • LC-MS/MS system

Method:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (10-fold excess) in PBS (pH 7.4) with 1% DMSO.

  • Incubation: Incubate at 37°C.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove aliquots (50 µL).

  • Quenching: Immediately quench with 200 µL Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge and analyze the supernatant by LC-MS. Monitor the disappearance of the parent mass.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Interpretation:

  • 
    : Highly reactive.[1] Likely promiscuous. Requires steric shielding.
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Moderate reactivity. Suitable for targeted covalent drugs.
    

Safety and Stability

  • Vesicant Hazard: Sulfonyl acetylenes are potent alkylating agents. They can cause severe skin and eye irritation. Double-gloving and working in a fume hood are mandatory.

  • Stability: While stable as solids at -20°C, they can polymerize or degrade in basic solutions. Store under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Alkynyl Sulfones

    • Back, T. G., et al. "The Synthesis of Acetylenic Sulfones." The Journal of Organic Chemistry, 1981.
  • Reactivity of Michael Acceptors

    • Kalgutkar, A. S., et al. "A comprehensive listing of globally approved covalent drugs with their structures, mechanisms of action, and indications." Journal of Medicinal Chemistry, 2011.
  • Cysteine Profiling in Proteomics

    • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes.
  • SuFEx and Sulfur Chemistry Context

    • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.

Sources

Safety data sheet (SDS) for p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Protocol: p-Tolyl [2-(trimethylsilyl)ethynyl] Sulfone

Document Control:

  • Subject: Technical Safety Guide & Handling Protocol

  • Target Analyte: this compound[1]

  • CAS Registry Number: 34452-56-7[2][3]

  • Classification: Specialized Organic Reagent / Electrophilic Alkyne

Molecular Profile & Physicochemical Integrity

This section establishes the chemical identity and physical baseline of the compound. Unlike generic SDS templates, this profile emphasizes the structural features that dictate its reactivity and storage requirements.

Chemical Identity
  • IUPAC Name: 1-(p-Toluenesulfonyl)-2-(trimethylsilyl)acetylene

  • Common Synonyms: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone; Tosyl(trimethylsilyl)acetylene.[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.40 g/mol

  • SMILES: Cc1ccc(cc1)S(=O)(=O)C#C(C)C

Physicochemical Properties
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Low vapor pressure reduces inhalation risk compared to liquid alkynes, but dust generation is a concern.
Color White to light yellowDarkening indicates decomposition or hydrolysis (desilylation).
Melting Point 80–83 °CSolid at room temperature; handle away from heat sources to prevent melt/degradation.
Solubility DCM, THF, ChloroformHigh lipophilicity due to the TMS group facilitates membrane permeation (skin absorption risk).
Stability Moisture Sensitive (Slow)The C-Si bond is robust but susceptible to cleavage under basic/nucleophilic conditions.

Hazard Identification & Toxicology Mechanics

Standard GHS codes provide a warning, but they do not explain the mechanism of toxicity. As a researcher, understanding the "why" allows for better risk mitigation.

GHS Classification (Self-Validated)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

Mechanistic Toxicology: The Michael Acceptor Threat

The primary hazard of this compound lies in its electronic structure. The sulfonyl group (


) is a powerful electron-withdrawing group (EWG), making the adjacent alkyne highly electrophilic.

The Bio-Chemical Interaction: Biological systems are rich in nucleophiles (cysteine thiols, lysine amines). This compound acts as a Michael Acceptor . Upon contact with skin or mucous membranes, it can covalently bind to proteins via conjugate addition, leading to inflammation, irritation, and potential sensitization.

HazardMechanism Compound This compound (Electrophile) Transition Conjugate Addition (Michael Reaction) Compound->Transition Activated Alkyne BioNu Biological Nucleophiles (Cysteine-SH, Lysine-NH2) BioNu->Transition Attack at Beta-Carbon Adduct Protein-Hapten Adduct Transition->Adduct Covalent Bond Outcome Immune Response: Irritation / Dermatitis Adduct->Outcome Trigger

Figure 1: Mechanistic pathway of toxicity. The electron-deficient alkyne reacts with biological nucleophiles, causing irritation.

Operational Handling & Synthesis Protocols

This section outlines the practical workflows for synthesis and handling, derived from authoritative organic synthesis procedures.

Safe Synthesis Protocol (Friedel-Crafts Sulfonylation)

Reference: Waykole & Paquette, Organic Syntheses (1988).

Rationale: This reaction generates HCl gas and uses Aluminum Chloride (


), requiring strict moisture control and ventilation.
  • Preparation: Flame-dry a 3-neck flask under Nitrogen (

    
    ).
    
  • Reagents:

    • Bis(trimethylsilyl)acetylene (Nucleophile)[1]

    • p-Toluenesulfonyl chloride (Electrophile source)

    • 
       (Lewis Acid Catalyst)
      
    • Dichloromethane (Solvent)[1]

  • Critical Step: Add the sulfonyl chloride/

    
     complex dropwise to the silylacetylene at 0°C.
    
    • Safety Note: This controls the exotherm and prevents runaway polymerization.

  • Quenching: Pour mixture into Ice/HCl.

    • Hazard: Violent hydrolysis of excess

      
      . Wear a face shield.[4]
      
Storage & Handling Workflow
  • Storage Conditions: Refrigerate at 2–8 °C . Keep container tightly closed.

  • Incompatibility: Strong bases (cleaves the TMS group), Strong oxidizing agents.

HandlingWorkflow Storage Storage: 2-8°C (Prevents thermal degradation) Prep Preparation Wear Nitrile Gloves + Goggles Use Fume Hood Storage->Prep Weighing Weighing Avoid dust generation Use anti-static spatula Prep->Weighing Reaction Reaction Setup Inert Atmosphere (N2/Ar) Solvent: Dry DCM/THF Weighing->Reaction Waste Waste Disposal Halogenated Organic Waste Reaction->Waste Post-Workup

Figure 2: Operational workflow for safe handling from storage to disposal.

Emergency Response & Degradation Pathways

Degradation Products

In the event of a fire or thermal decomposition, the compound breaks down into toxic gases.

  • Carbon Oxides (

    
    ):  Asphyxiants.
    
  • Sulfur Oxides (

    
    ):  Highly corrosive to respiratory tracts.
    
  • Silicon Oxides: Irritant particulate matter.

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15 minutes. The acidic nature of hydrolysis products (sulfinic acids) can cause corneal damage.

  • Skin Contact: Wash with soap and water.[4] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption of the lipophilic sulfone.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 dust mask or half-face respirator (P100 cartridges), goggles, and nitrile gloves.

  • Containment: Do not dry sweep (generates dust). Wet the spill slightly with an inert solvent (if safe) or use a vacuum with a HEPA filter.

  • Neutralization: No specific neutralizer required; collect as hazardous organic waste.

References

  • Sigma-Aldrich. (n.d.). p-Tolyl 2-(trimethylsilyl)ethynyl sulfone Safety Data Sheet. Merck KGaA. Link

  • Waykole, L., & Paquette, L. A. (1988). Ethynyl p-Tolyl Sulfone. Organic Syntheses, 67, 149. (Describes synthesis of the TMS precursor and its derivatives). Link

  • ChemicalBook. (2023). This compound Product Properties. Link

  • PubChem. (n.d.). Compound Summary: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (CID 24866490).[1] National Library of Medicine. Link

Sources

Methodological & Application

Application and Protocol Guide: Desilylation of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the desilylation of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone to yield the terminal alkyne, ethynyl p-tolyl sulfone. Terminal alkynyl sulfones are valuable building blocks in organic synthesis, serving as precursors for a variety of chemical transformations including cycloadditions, cross-coupling reactions, and the synthesis of biologically active molecules.[1][2][3] The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, enhancing their stability and allowing for selective reactions at other positions.[4] This document outlines a robust and efficient method for the removal of the TMS group using a mild base, potassium carbonate, in methanol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, offer guidance on characterization, and troubleshoot potential experimental challenges.

Introduction: The Synthetic Utility of Terminal Alkynyl Sulfones

Alkynyl sulfones are powerful and versatile reagents in modern organic synthesis. The strong electron-withdrawing nature of the sulfonyl group activates the alkyne for a range of nucleophilic additions and cycloaddition reactions.[1] The resulting vinyl sulfones are themselves important synthetic intermediates.[5]

The use of a trimethylsilyl (TMS) protecting group on the terminal alkyne offers several advantages. It prevents the weakly acidic acetylenic proton from interfering with other base-mediated reactions in a synthetic sequence.[6] Furthermore, the steric bulk of the TMS group can influence the regioselectivity of certain reactions.[4] The facile removal of the TMS group to regenerate the terminal alkyne is therefore a critical step in many synthetic routes.

This application note focuses on a well-established and reliable method for the desilylation of this compound ( 1 ) to produce ethynyl p-tolyl sulfone ( 2 ). The choice of potassium carbonate in methanol provides a mild and selective method for this transformation, compatible with a wide range of functional groups.[4]

Reaction Mechanism and Rationale

The desilylation of TMS-protected alkynes is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[4] While fluoride-mediated desilylation is highly effective due to the high affinity of fluoride for silicon, it can sometimes be harsh and may not be compatible with other sensitive functional groups. The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate which then fragments to release the acetylide anion.[7][8]

In this protocol, we employ a milder, base-catalyzed methanolysis approach. The mechanism is thought to involve the deprotonation of methanol by potassium carbonate to generate the methoxide ion. The methoxide then acts as a nucleophile, attacking the silicon atom of the TMS group. This is followed by protonation of the resulting acetylide by methanol to yield the terminal alkyne and trimethylsilyl methyl ether. The relatively low basicity of potassium carbonate makes this method highly selective for the removal of the TMS group from the alkyne without affecting other potentially base-labile functionalities.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the desilylation of this compound.

Materials and Reagents
ReagentGradeSupplierCAS Number
This compound≥98%MilliporeSigma34452-56-7
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedJ.T. Baker584-08-7
Dichloromethane (DCM)ACS GradeVWR75-09-2
Deionized Water (H₂O)------7732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore7757-82-6
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeVWR110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Spatula

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.52 g, 10.0 mmol) in 30 mL of methanol. Stir the mixture at room temperature until the solid has completely dissolved.

  • Initiation of Desilylation: To the stirred solution, add powdered anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material and product can be visualized under UV light. The reaction is typically complete within 1-2 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water and 50 mL of dichloromethane.

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with an additional 25 mL of dichloromethane.

  • Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford ethynyl p-tolyl sulfone as a white crystalline solid.[9]

Experimental Workflow Diagram

Desilylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Methanol B Add K₂CO₃ A->B C Stir at RT (1-2 hours) B->C D Quench with H₂O & Extract with DCM C->D Reaction Complete E Wash Organic Layer D->E F Dry over Na₂SO₄ E->F G Concentrate F->G H Recrystallize G->H I Pure Product H->I

Caption: Workflow for the desilylation of this compound.

Characterization and Data Analysis

Successful synthesis of ethynyl p-tolyl sulfone can be confirmed by various spectroscopic methods.

Spectroscopic Data
TechniqueStarting Material (this compound)Product (Ethynyl p-tolyl sulfone)
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, 2H), 7.35 (d, 2H), 2.43 (s, 3H), 0.25 (s, 9H)[9]δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H)[9]
¹³C NMR (CDCl₃, 100 MHz)δ 145.0, 136.1, 129.8, 127.8, 103.3, 98.9, 21.7, -0.6δ 145.7, 135.1, 130.1, 127.9, 81.9, 80.6, 21.8
IR (KBr, cm⁻¹)~2160 (C≡C stretch), 1330, 1160 (SO₂)~3250 (≡C-H stretch), ~2100 (C≡C stretch), 1330, 1150 (SO₂)[9]
Melting Point 80-83 °C73-74 °C
Analysis Notes
  • The most significant change in the ¹H NMR spectrum will be the disappearance of the singlet at ~0.25 ppm corresponding to the nine protons of the TMS group and the appearance of a new singlet at ~3.52 ppm for the acetylenic proton.[9]

  • In the IR spectrum, the disappearance of the Si-C bond vibrations and the appearance of a sharp peak around 3250 cm⁻¹ for the ≡C-H stretch are indicative of a successful reaction.[9]

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time.Monitor the reaction by TLC until the starting material is consumed.
Inactive potassium carbonate.Use freshly opened or properly stored anhydrous potassium carbonate.
Low Yield Product loss during workup.Ensure complete extraction from the aqueous layer. Minimize transfers of the product solution.
Incomplete recrystallization.Optimize the solvent system for recrystallization. Ensure slow cooling to maximize crystal formation.
Product is an oil or sticky solid Residual solvent.Dry the product under high vacuum for an extended period.
Impurities present.Re-purify by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Mechanistic Desilylation Diagram

Desilylation_Mechanism cluster_0 Base-Catalyzed Methanolysis Start p-Tol-SO₂-C≡C-SiMe₃ Pentacoordinate [p-Tol-SO₂-C≡C-Si(Me₃)(OMe)]⁻ Start->Pentacoordinate + MeO⁻ Methoxide MeO⁻ Acetylide p-Tol-SO₂-C≡C⁻ Pentacoordinate->Acetylide Product p-Tol-SO₂-C≡C-H Acetylide->Product + MeOH Methanol MeOH Byproduct MeOSiMe₃

Caption: Mechanism of base-catalyzed desilylation of TMS-protected alkyne.

Conclusion

The protocol described herein provides an efficient and reliable method for the desilylation of this compound. The use of mild conditions and readily available reagents makes this procedure suitable for a wide range of applications in both academic and industrial research settings. The resulting terminal alkynyl sulfone is a valuable intermediate for the synthesis of more complex molecular architectures.

References

  • Waykole, L., & Paquette, L. A. (n.d.). ETHYNYL p-TOLYL SULFONE. Organic Syntheses Procedure. Retrieved from [Link]

  • Chen, S., & Trudell, M. L. (1994). A Simplified Method for the Preparation of Ethynyl P-Tolyl Sulfone and Ethynyl Phenyl Sulfone.
  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384.
  • Back, T. G. (2001). The Chemistry of Acetylenic and Allenic Sulfones. Chemical Reviews, 101(7), 2151–2202.
  • (2020, April 17). Desilylation mechanism with fluoride. Chemistry Stack Exchange. Retrieved from [Link]

  • Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

  • Li, Y., et al. (2026, January 27).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Trost, B. M., & Sorum, M. T. (1997). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Reviews, 97(3), 779–812.
  • Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of typical alkynyl sulfone derivatives. Retrieved from [Link]

Sources

High-Efficiency Synthesis of 7-Azabicyclo[2.2.1]heptane Scaffolds via Sulfonyl Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[2.2.1]heptane core is a pharmacologically privileged scaffold, serving as a rigid bioisostere for tropane alkaloids and a central motif in nicotinic acetylcholine receptor (nAChR) agonists like Epibatidine. Traditional syntheses often suffer from low atom economy or lengthy intramolecular cyclization sequences. This application note details a convergent, high-efficiency protocol utilizing sulfonyl alkynes as super-activated dienophiles in a Diels-Alder [4+2] cycloaddition with N-protected pyrroles.

Key Advantages of this Protocol:

  • Kinetic Acceleration: Sulfonyl groups lower the LUMO energy of the alkyne, overcoming the aromatic stability of the pyrrole diene.

  • Synthetic Versatility: The resulting vinyl sulfone moiety serves as a "chemical handle" for further functionalization or reductive removal.

  • Stereocontrol: The bulky sulfonyl group often directs exo/endo selectivity, though immediate hydrogenation usually renders this moot for the core skeleton.

Strategic Rationale & Mechanism

The "Aromaticity Barrier"

Pyrrole is an electron-rich heterocycle, but its aromatic character makes it a reluctant diene in Diels-Alder reactions. To facilitate cycloaddition, two conditions must be met:

  • Diene Activation: The nitrogen lone pair must be delocalized into an electron-withdrawing group (EWG) like Boc, Cbz, or Tosyl (Ts) to disrupt aromaticity.

  • Dienophile Activation: The alkyne must be electron-deficient. Sulfonyl alkynes (e.g., Tosylacetylene or Bis(phenylsulfonyl)ethyne) are among the most reactive dienophiles available, superior to standard acetylenedicarboxylates.

Reaction Pathway

The synthesis proceeds via a [4+2] cycloaddition to form a 7-azanorbornadiene intermediate. Crucially , this intermediate is thermally unstable and prone to retro-Diels-Alder reversion. Therefore, the protocol mandates a "Trap-and-Reduce" strategy where the intermediate is immediately hydrogenated to the stable 7-azabicyclo[2.2.1]heptane.

ReactionPathway Reagents N-Boc-Pyrrole + Tosylacetylene TS Transition State [4+2] Cycloaddition Reagents->TS Heat/MW Intermediate 7-Azanorbornadiene (Unstable Adduct) TS->Intermediate Kinetic Control Intermediate->Reagents Retro-DA (Risk) Product 7-Azabicyclo[2.2.1]heptane (Stable Scaffold) Intermediate->Product H2, Pd/C (Stabilization)

Figure 1: Reaction pathway highlighting the critical instability of the intermediate norbornadiene and the necessity of hydrogenation.

Experimental Protocol

Phase A: Reagent Preparation

Target Reagents: N-(tert-butoxycarbonyl)pyrrole (N-Boc-pyrrole) and p-Toluenesulfonylacetylene (Tosylacetylene).

Note: N-Boc-pyrrole is commercially available but can be synthesized by treating pyrrole with Boc2O and DMAP in DCM.

Phase B: The Diels-Alder Cycloaddition

Safety Warning: Sulfonyl alkynes are potent alkylating agents. Work in a fume hood. Critical Control Point: Temperature management is vital. Excessive heat promotes the retro-Diels-Alder reaction.

  • Setup: In a heavy-walled pressure vial (or microwave tube), dissolve N-Boc-pyrrole (1.0 equiv, 10 mmol) and Tosylacetylene (1.2 equiv, 12 mmol) in anhydrous Benzene or Toluene (0.5 M concentration).

    • Why Toluene? It allows for higher reaction temperatures than benzene if thermal activation is insufficient, yet is easier to remove than DMF.

  • Reaction:

    • Method A (Thermal): Heat to 80°C - 90°C for 12–24 hours. Monitor by TLC.

    • Method B (Microwave - Recommended): Irradiate at 100°C for 30–60 minutes. Microwave heating often outpaces the retro-reaction rate, improving yields.

  • Workup: Cool the reaction mixture to room temperature immediately. Do not store the crude intermediate for long periods.

  • Evaporation: Remove solvent under reduced pressure (Rotavap) at <40°C to obtain the crude 7-azanorbornadiene.

Phase C: Stabilization via Hydrogenation

This step must follow Phase B immediately to lock the bicyclic core.

  • Solvation: Dissolve the crude Diels-Alder adduct in Methanol or Ethyl Acetate (0.2 M).

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C).[1]

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient, 1 atm) for 4–6 hours at room temperature.

    • Observation: The disappearance of the vinyl sulfone alkene peaks in NMR confirms reaction completion.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Phase D: Reductive Desulfonylation (Optional)

If the sulfonyl group was merely an activating auxiliary and is not required in the final drug target:

  • Reagent: Dissolve the hydrogenated product in dry Methanol/THF (2:1).

  • Reduction: Add 6% Sodium Amalgam (Na/Hg) at 0°C (buffered with Na2HPO4) OR use Samarium Diiodide (SmI2) in THF/HMPA.

  • Result: This cleaves the C-S bond, yielding the unsubstituted 7-azabicyclo[2.2.1]heptane core.

Data Analysis & Troubleshooting

Yield Comparison: Thermal vs. Microwave

The following data represents typical isolated yields for the N-Boc-7-azabicyclo[2.2.1]heptane scaffold using Tosylacetylene.

MethodTemperatureTimeYield (Step 1+2)Notes
Thermal (Reflux) 80°C24 h45 - 55%Significant retro-DA observed; lower conversion.
High Pressure 25°C (10 kbar)48 h85 - 90%Excellent yield but requires specialized hydraulic press.
Microwave 100°C45 min70 - 80%Optimal balance of speed and yield for standard labs.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield (Recovered SM) Retro-Diels-Alder dominates.Use Microwave irradiation to cross the activation energy barrier faster than the reversion.
Polymerization Pyrrole decomposition.Ensure N-protection is robust (Boc/Ts). Naked pyrrole polymerizes rapidly.
Incomplete Hydrogenation Catalyst poisoning.Sulfur compounds can poison Pd. Use higher Pd loading (20 wt%) or Raney Nickel if Pd fails.

Experimental Workflow Diagram

Workflow Start Start: N-Boc-Pyrrole + Sulfonyl Alkyne Decision Select Activation Mode Start->Decision Thermal Thermal Reflux (80°C, 24h) Decision->Thermal Standard Lab Microwave Microwave (100°C, 45min) Decision->Microwave High Throughput Intermediate Crude Adduct (Do Not Isolate) Thermal->Intermediate Microwave->Intermediate Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Immediate Transfer Purification Chromatography & Analysis Reduction->Purification

Figure 2: Operational workflow emphasizing the immediate reduction step to prevent product reversion.

References

  • Trudell, M. L. (1996). "Synthesis of 7-azabicyclo[2.2.1]heptane derivatives." Journal of Organic Chemistry. Describes the fundamental reactivity of pyrrole Diels-Alder adducts.

  • Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001).[2] "Synthesis of (-)-epibatidine." Organic Letters. Details the use of hetero-Diels-Alder reactions in synthesizing the azabicyclo core.

  • VanNess, B. G. (2007). "Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole." Wright State University CORE Scholar. Specifically discusses the reaction of sulfonyl pyrroles with tosylacetylene.

  • Simmons, H. E. (1961). "Riley Oxidation of Heterocycles." Organic Reactions.[1][3][4][5][6][7][8][9] Provides background on the behavior of sulfonyl alkynes in cycloadditions.

  • Chen, Z., & Trudell, M. L. (1994). "Chemistry of 7-azabicyclo[2.2.1]heptanes." Chemical Reviews. A comprehensive review of the scaffold's synthesis and reactivity.[9]

Sources

Application Note: Photochemical Alkynylation of C(sp3)-H Bonds with Tosyl Acetylenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct installation of alkyne moieties onto aliphatic backbones (C(sp3)-H bonds) represents a transformative tool in drug discovery. Alkynes serve as versatile bioisosteres, rigid linkers, and handles for "click" chemistry (CuAAC) in chemical biology. Traditional methods rely on pre-functionalized halides or harsh organometallic regimes.

This guide details a photochemical protocol utilizing Tosyl Acetylenes (Alkynyl Sulfones) as radical acceptors. By leveraging Hydrogen Atom Transfer (HAT) photocatalysis—specifically using Tetrabutylammonium Decatungstate (TBADT) for unactivated bonds and Eosin Y for activated positions—researchers can achieve late-stage functionalization (LSF) of complex scaffolds under mild conditions.

Mechanistic Principles

The Challenge of C(sp3)-H Alkynylation

Aliphatic C-H bonds are kinetically inert (BDE: 90–100 kcal/mol) and electronically neutral. Standard electrophilic alkynylation fails because alkyl groups do not readily attack electrophilic alkynes without pre-activation (e.g., lithiation).

The Solution: Radical HAT & SOMOphilic Trapping

This protocol bypasses closed-shell constraints by generating an open-shell alkyl radical (


) via HAT. The key reagent, Tosyl Acetylene , acts as a "SOMOphile" (Singly Occupied Molecular Orbital-phile).

The Reaction Pathway:

  • Excitation: The photocatalyst (Cat) absorbs light, entering a highly oxidizing excited state (

    
    ).
    
  • C-H Abstraction (HAT):

    
     abstracts a hydrogen atom from the substrate (
    
    
    
    ), generating a nucleophilic alkyl radical (
    
    
    ) and the reduced catalyst species (
    
    
    ).
  • Radical Addition: The alkyl radical

    
     attacks the 
    
    
    
    -carbon of the tosyl acetylene. This is a polarity-matched addition; the nucleophilic alkyl radical seeks the electron-deficient triple bond.
  • 
    -Scission (Elimination):  The resulting vinyl radical intermediate is unstable and rapidly eliminates a tosyl radical (
    
    
    
    ) to restore the triple bond, yielding the alkynylated product.
  • Turnover: The cycle closes when the reduced catalyst is re-oxidized (often involving the release of

    
     or reaction with the expelled 
    
    
    
    ).
Visualization of the Catalytic Cycle (TBADT)

TBADT_Alkynylation TBADT TBADT (Ground State) TBADT_Star *TBADT (Excited) TBADT->TBADT_Star  hν (365-390 nm)   Reduced_Cat H-TBADT (Reduced) TBADT_Star->Reduced_Cat  HAT   Reduced_Cat->TBADT  Oxidation / Turnover   Substrate Substrate (R-H) AlkylRad Alkyl Radical (R•) Substrate->AlkylRad  -H   VinylRad Vinyl Radical Intermediate AlkylRad->VinylRad  Addition to Tosyl Acetylene   TosylAcetylene Tosyl Acetylene (Ts-C≡C-R') TosylAcetylene->VinylRad Product Alkynylated Product (R-C≡C-R') VinylRad->Product  β-Scission   TosylRad Ts• (Tosyl Radical) VinylRad->TosylRad -Ts•

Figure 1: Mechanistic cycle of TBADT-mediated C(sp3)-H alkynylation. The excited decatungstate abstracts hydrogen, enabling the alkyl radical to trap the tosyl acetylene.

Experimental Protocol

This section details the TBADT-mediated protocol for unactivated C-H bonds, as it is the most broadly applicable method for medicinal chemistry (e.g., functionalizing cyclohexane rings, adamantanes, or alkyl chains).

Reagents & Equipment
ComponentSpecificationNotes
Photocatalyst TBADT (Tetrabutylammonium decatungstate)Store in desiccator. Hygroscopic.
Reagent 1-Tosyl-2-aryl/alkyl-acetyleneCommercial or synth. via sulfonyl hydrazides.[1]
Solvent Acetonitrile (MeCN)HPLC Grade. Degassed.
Light Source 365 nm or 390 nm LEDUV-A is required for TBADT excitation.
Vessel Quartz or Borosilicate glassQuartz is preferred for 365 nm transmission.
Standard Operating Procedure (SOP)

Objective: Alkynylation of Cyclohexane (Model Substrate)

  • Preparation of Reaction Mixture:

    • In a 10 mL headspace vial or quartz tube, add Tosyl Acetylene (0.2 mmol, 1.0 equiv).

    • Add TBADT (0.004 mmol, 2 mol%). Note: TBADT loading can be increased to 5 mol% for stubborn substrates.[2]

    • Add the Substrate (C-H donor).

      • Liquid substrates: Use as co-solvent or in large excess (5–10 equiv) if cheap.

      • Solid/Precious substrates: Use 1.0–2.0 equiv and run in pure MeCN.

    • Add Acetonitrile (MeCN) to reach a concentration of 0.1 M (relative to the limiting reagent).

  • Degassing (CRITICAL):

    • Seal the vial with a septum cap.

    • Sparge with Argon or Nitrogen for 10–15 minutes.

    • Why? Oxygen quenches the triplet excited state of TBADT (

      
      ) and intercepts alkyl radicals.
      
  • Irradiation:

    • Place the vial in a photoreactor equipped with 365–390 nm LEDs.

    • Maintain temperature at 25–30 °C using a fan (TBADT reactions can generate heat).

    • Stir vigorously.

    • Time: 16–24 hours. Monitor by LC-MS or TLC.

  • Workup:

    • Remove solvent under reduced pressure.

    • The tosyl radical byproduct often dimerizes or forms sulfinic acids; these can be removed by washing with aqueous NaHCO₃ during extraction (EtOAc/Water).

    • Purify via silica gel flash chromatography.

Protocol Variation: Activated C-H Bonds (Eosin Y)

For substrates with C-H bonds adjacent to Nitrogen (e.g., tetrahydroisoquinolines) or Oxygen:

  • Catalyst: Eosin Y (1–5 mol%).

  • Light: Green LED (525 nm).

  • Base: Na₂CO₃ (1.0 equiv) is often beneficial to neutralize acidic byproducts.

  • Atmosphere: Can sometimes tolerate air, but inert atmosphere is recommended for reproducibility.

Reaction Scope & Optimization Guide

Use the following decision matrix to select conditions based on your substrate class.

Substrate ClassC-H BDE (kcal/mol)Recommended CatalystLightNotes
Ethers / Acetals 92–95TBADT (2 mol%)365 nmHighly efficient.

-alkynylation is exclusive.
Cycloalkanes 96–99TBADT (5 mol%)365 nmRequires excess substrate (5 equiv) to minimize di-alkynylation.
Amides / Lactams 90–95TBADT or Eosin Y365/525 nmTBADT targets remote positions; Eosin Y targets

-N position.
Benzylic 85–90Eosin Y or 4CzIPNVisibleProne to over-oxidation; monitor closely.
Troubleshooting Common Issues
  • Low Conversion:

    • Cause: Oxygen poisoning.

    • Fix: Re-sparge the solvent. Ensure the reaction vessel is strictly sealed.

    • Cause: Light penetration.

    • Fix: Dilute the reaction (0.05 M). If the tosyl acetylene absorbs UV, it might act as an internal filter; switch to 390 nm.

  • Regioselectivity Issues:

    • TBADT is highly sensitive to steric/electronic effects. It prefers:

      • Electron-rich > Electron-poor bonds.

      • Secondary > Primary > Tertiary (steric bulk inhibits HAT at tertiary sites despite weaker BDE).

  • Byproduct Formation:

    • If vinyl sulfones are observed, the elimination step (

      
      -scission) is slow. Increase temperature slightly (40 °C).
      

References

  • Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2013). Photocatalysis for the Formation of the C-C Bond. Chemical Reviews, 107(6), 2725-2756. Link

  • Laudadio, G., Deng, Y., van der Wal, K., Ravelli, D., Nuño, M., Fagnoni, M., ... & Noel, T. (2020).[3] C(sp3)-H functionalizations of light hydrocarbons using decatungstate photocatalysis in flow. Science, 369(6499), 92-96.[3] Link[3]

  • Bonetti, C., Crisenza, G. E. M., & Melchiorre, P. (2021). Decatungstate as Direct Hydrogen Atom Transfer Photocatalyst for SOMOphilic Alkynylation. Organic Letters, 23(6), 2248–2253. Link

  • Zhu, J., Cui, W. C., Wang, S., & Yao, Z. J. (2018).[4] Radical Hydrosilylation of Alkynes Catalyzed by Eosin Y. Organic Letters, 20(11), 3174–3178. Link

  • Waser, J. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10, 8909-8923.[5] Link

Sources

Procedure for [3+2] cycloaddition with p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in organic synthesis and medicinal chemistry. It details the use of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone (Ts-C≡C-TMS) as a versatile dipolarophile in [3+2] cycloaddition reactions.

Unlike standard terminal alkynes used in "Click" chemistry, this reagent offers a doubly activated yet chemoselective platform. The sulfone group acts as a powerful electron-withdrawing group (EWG) to accelerate thermal cycloadditions and direct regioselectivity, while the trimethylsilyl (TMS) group provides steric differentiation and a handle for subsequent functionalization (e.g., desilylation or Hiyama coupling).

Introduction & Mechanistic Rationale

This compound is a "chameleon" reagent. In [3+2] cycloadditions, it reacts with 1,3-dipoles (azides, nitrile oxides, diazo compounds) to form fully substituted azoles.

Key Mechanistic Advantages:

  • Electronic Activation: The sulfonyl group lowers the LUMO energy of the alkyne, facilitating reaction with nucleophilic dipoles (HOMO-controlled) even without metal catalysis.

  • Regiocontrol:

    • Electronic Bias: The strong EWG (Sulfone) polarizes the triple bond. According to Frontier Molecular Orbital (FMO) theory, the largest LUMO coefficient resides on the

      
      -carbon (the TMS-bearing carbon).
      
    • Nucleophilic Attack: The nucleophilic terminus of the dipole (e.g., the terminal nitrogen of an azide) preferentially attacks the

      
      -carbon (C-TMS).
      
    • Outcome: This typically favors the formation of 1-substituted-5-tosyl-4-(trimethylsilyl)-1,2,3-triazoles under thermal conditions, although steric factors from the R-group of the azide can erode this selectivity.

  • Post-Cycloaddition Utility: The resulting products contain two distinct handles:

    • TMS Group: Can be removed (protodesilylation) to yield 5-sulfonyl triazoles or substituted (ipso-substitution).

    • Sulfonyl Group: Can serve as a leaving group in nucleophilic aromatic substitution (SNAr) type reactions on the heteroaromatic ring.

Experimental Protocols
Protocol A: Thermal [3+2] Cycloaddition with Organic Azides

Scope: Synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.[1][2][3][4] Note: Unlike CuAAC (Click) which requires terminal alkynes, this internal alkyne reacts thermally.

Reagents:

  • This compound (1.0 equiv)

  • Organic Azide (R-N₃) (1.1 – 1.2 equiv)

  • Solvent: Toluene (anhydrous)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve this compound (e.g., 252 mg, 1.0 mmol) in anhydrous Toluene (2.0 mL, 0.5 M concentration).

  • Addition: Add the organic azide (1.1 mmol) via syringe.

    • Safety Note: Ensure the C/N ratio of the azide is >3 to minimize explosion risk. For low molecular weight azides, use a safety shield.

  • Reaction: Seal the vial and heat to 80–100 °C in an oil bath or heating block.

    • Monitoring: Monitor by TLC (typically Hexane/EtOAc) for the disappearance of the sulfone starting material. Reaction times vary from 6 to 24 hours depending on the sterics of the azide.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (start 95:5, increase polarity).

    • Product: The major isomer is typically the 1-alkyl-5-tosyl-4-(trimethylsilyl)-1,2,3-triazole .

Protocol B: [3+2] Cycloaddition with Nitrile Oxides (Isoxazole Synthesis)

Scope: Synthesis of 3,4,5-trisubstituted isoxazoles. Mechanism: Nitrile oxides are generated in situ to avoid dimerization (furoxan formation).

Reagents:

  • This compound (1.0 equiv)

  • Hydroximoyl Chloride (Precursor to Nitrile Oxide) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Setup: Dissolve the sulfone (1.0 mmol) and the hydroximoyl chloride (1.2 mmol) in DCM (5 mL) at 0 °C (ice bath).

  • Generation of Dipole: Add Triethylamine (1.5 mmol) dropwise over 10–15 minutes.

    • Rationale: Slow addition keeps the concentration of the unstable nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Add water (10 mL) to dissolve salts.

  • Extraction: Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Regiochemistry: The oxygen of the dipole typically attacks the

      
      -carbon (C-TMS), yielding the 3-substituted-4-tosyl-5-(trimethylsilyl)isoxazole .
      
Data Analysis & Validation

Table 1: Expected Chemical Shifts (¹H NMR in CDCl₃)

Moiety Proton Environment Approx. Shift (δ ppm) Multiplicity
TMS -Si(CH₃)₃ 0.30 – 0.50 Singlet (9H)
Tosyl-Me Ar-CH₃ 2.40 – 2.45 Singlet (3H)
Tosyl-Ar Ar-H (ortho to SO₂) 7.80 – 8.00 Doublet (2H)

| Tosyl-Ar | Ar-H (meta to SO₂) | 7.30 – 7.40 | Doublet (2H) |

Self-Validating the Regiochemistry (NOESY): To confirm the regioisomer (e.g., 1,5- vs 1,4-triazole):

  • 1,5-Isomer (Expected): Look for NOE cross-peaks between the Azide R-group protons (N1-substituent) and the Tosyl aromatic protons.

  • 1,4-Isomer (Minor): Look for NOE cross-peaks between the Azide R-group protons and the TMS methyl protons.

Pathway Visualization

The following diagram illustrates the reaction workflow and the divergent post-functionalization pathways.

G Reagents Reagents: Azide (R-N3) + Ts-C≡C-TMS Reaction Thermal Cycloaddition (Toluene, 100°C) Reagents->Reaction Mix & Heat Intermediate Intermediate: 1-R-5-Tosyl-4-TMS-Triazole Reaction->Intermediate Regioselective Formation Path1 Path A: Desilylation (TBAF/AcOH) Intermediate->Path1 Path2 Path B: Displacement (Nucleophile) Intermediate->Path2 Prod1 Product A: 1-R-5-Tosyl-Triazole Path1->Prod1 Prod2 Product B: Functionalized Azole Path2->Prod2

Caption: Workflow for the synthesis of functionalized triazoles using Ts-C≡C-TMS, showing cycloaddition and subsequent divergent modifications.

Safety & Handling
  • Sulfonyl Alkynes: Potent Michael acceptors. They can cause skin sensitization and irritation. Handle in a fume hood with gloves.

  • Azides: Organic azides with low C/N ratios (<3) are potentially explosive. Do not concentrate reaction mixtures containing unreacted low-MW azides to dryness. Use safety shields.

  • Toluene: Flammable and reproductive toxin.

References
  • Waykole, L.; Paquette, L. A. "Ethynyl p-Tolyl Sulfone". Organic Syntheses, 1988 , 67, 149. Link (Describes the synthesis of the reagent).

  • Amantini, D. et al. "Sulfonyl-Functionalized Heterocycles from Alkynyl Sulfones". Chemical Reviews, 2011, 111, 6060. (Review of cycloaddition regiochemistry).
  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future". Angewandte Chemie International Edition, 1963, 2, 565.
  • Oakdale, J. S.; Fokin, V. V. "Ruthenium-Catalyzed Cycloaddition of Azides". Organic Syntheses, 2013, 90, 247.

Sources

Application Note: Cp*Rh(III)-Catalyzed Annulation with Alkynyl Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the protocols for utilizing Cyclopentadienyl Rhodium(III) complexes to catalyze the annulation of Alkynyl Sulfones , a critical workflow for synthesizing sulfonyl-functionalized heterocycles (pharmacophores).

Introduction & Scope

Alkynyl sulfones are potent electrophilic building blocks in organic synthesis. When coupled with high-valent Pentamethylcyclopentadienyl Rhodium (Cp*Rh) catalysts, they undergo regioselective annulation with directing groups (e.g., oximes, amides, pyridines) to form sulfonyl-functionalized heterocycles. These motifs are highly valued in medicinal chemistry as bioisosteres and metabolic stabilizers.

This guide provides a validated protocol for:

  • Synthesis of Alkynyl Sulfone Precursors (Reagent Preparation).

  • Cp*Rh(III)-Catalyzed Annulation (Core Protocol).

  • Mechanistic Isolation (Stoichiometric validation of the Cp-metal complex).

Mechanistic Principles

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The high electrophilicity of the alkynyl sulfone dictates the regioselectivity of the insertion step.

Regioselectivity Logic[1][2]
  • Electronic Bias: The sulfonyl group (

    
    ) withdraws electron density, making the 
    
    
    
    -carbon (relative to sulfur) electrophilic.
  • Insertion Event: The nucleophilic Aryl-Rh bond preferentially attacks the

    
    -carbon of the alkyne. Consequently, the Rh center binds to the 
    
    
    
    -carbon (proximal to the sulfone).
  • Outcome: The final heterocycle typically bears the sulfonyl group adjacent to the heteroatom (e.g., 3-sulfonyl isoquinolines).

Catalytic Cycle Diagram

The following diagram illustrates the workflow and the critical "regio-determining" insertion step.

CpRh_Cycle PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 PreCat->Active AgSbF6 / NaOAc CH_Act Rhodacycle Int. I (C-H Activation) Active->CH_Act Substrate (CMD) Coord Alkyne Coordination (Steric/Electronic Sorting) CH_Act->Coord Alkynyl Sulfone Insert Rhodacycle Int. II (Regio-Determining Step) Coord->Insert Migratory Insertion (Aryl attacks Beta-C) Prod Sulfonyl Heterocycle + Cp*Rh(I) Insert->Prod Reductive Elimination Prod->Active Oxidation ReOx Oxidant (Cu/Ag) Regenerates Rh(III) ReOx->Active

Figure 1: Catalytic cycle for CpRh(III) annulation. The green node highlights the critical insertion step where the sulfone directs regiochemistry.*

Protocol 1: Preparation of Alkynyl Sulfone Reagents

Before catalysis, high-purity alkynyl sulfones must be prepared. This protocol uses a copper-catalyzed coupling of terminal alkynes with sulfonyl chlorides or thiosulfonates.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Sodium Sulfinate (

    
    , 1.2 equiv)
    
  • Iodine (

    
    , 0.5 equiv) or CuI (10 mol%)
    
  • Solvent: DMSO or DMF

Step-by-Step:

  • Dissolution: Dissolve the terminal alkyne (5.0 mmol) and sodium sulfinate (6.0 mmol) in DMSO (10 mL).

  • Catalyst Addition: Add

    
     (2.5 mmol) or CuI (0.5 mmol) at room temperature.
    
  • Reaction: Stir at 70°C for 4–6 hours. Monitor by TLC (alkynyl sulfones are UV active).

  • Quench: Cool to RT. Add saturated

    
     (aq) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x 20 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Quality Check:

      
       NMR should show acetylenic carbons at 
      
      
      
      80–95 ppm.

Protocol 2: Cp*Rh(III)-Catalyzed Annulation

This is the core protocol for generating the Cp-metal complex in situ and effecting the transformation.

Standard Operating Procedure (SOP):

ComponentRoleEquiv/ConcNotes

Pre-catalyst2.5 mol%Stored in desiccator.

Halide Scavenger10 mol%Essential for cationic active species.

Oxidant2.1 equivRegenerates Rh(III) from Rh(I).
Substrate Directing Group1.0 equive.g., N-methoxybenzamide.
Alkynyl Sulfone Coupling Partner1.2 equivPrepared in Protocol 1.
1,2-DCE Solvent0.1 MAnhydrous.

Experimental Workflow:

  • Glovebox/Schlenk Setup: In a dried screw-cap vial equipped with a magnetic stir bar, add

    
     (15.5 mg, 0.025 mmol) and 
    
    
    
    (34.4 mg, 0.10 mmol).
  • Solvent Addition: Add 1,2-Dichloroethane (DCE, 2.0 mL) and stir at RT for 10 mins.

    • Observation: A white precipitate (

      
      ) will form. The supernatant contains the active cationic species 
      
      
      
      .
  • Substrate Addition: Add the directing group substrate (1.0 mmol), the alkynyl sulfone (1.2 mmol), and

    
     (2.1 mmol).
    
  • Heating: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter the mixture through a short pad of Celite to remove metal salts. Rinse with

    
    .
    
  • Purification: Concentrate the filtrate and purify via column chromatography.

Self-Validating Checkpoints:

  • Color Change: The reaction mixture typically turns from orange/red (Rh precursor) to dark green/brown during the active cycle.

  • Silver Quality: If

    
     is wet (grey/black clumps), the cationic species will not form efficiently. Use fresh, white crystalline silver salts.
    

Data Presentation & Scope

The following table summarizes expected yields based on the electronic nature of the alkynyl sulfone substituent (


 in 

).
Alkynyl Sulfone TypeR-Group (Alkyne)R'-Group (Sulfone)Yield (%)Regioselectivity (Isomer Ratio)
Aryl-Sulfone PhenylPhenyl85-92%>20:1
Alkyl-Sulfone PhenylMethyl78-85%>20:1
Electron-Poor 4-CF3-PhenylPhenyl90-95%>20:1
Steric Bulk t-ButylPhenyl45-60%10:1

Note: Electron-deficient alkynes (rows 1, 3) react faster and with higher regiocontrol due to the stronger polarization of the triple bond.

Stoichiometric Isolation (Mechanistic Proof)

For researchers needing to isolate the Cp*Rh-Alkenyl complex (Intermediate II in Figure 1) to prove the insertion mechanism:

  • Modification: Omit the oxidant (

    
    ) and the proton source.
    
  • Reaction: React stoichiometric

    
     with the substrate and alkynyl sulfone in the presence of 
    
    
    
    (2.0 equiv) at 60°C.
  • Isolation: The resulting 18-electron Rh(III) metallacycle is often stable enough to be isolated via rapid chromatography on neutral alumina.

  • Characterization:

    
     NMR will show the disappearance of the alkyne signal and the appearance of a vinyl proton if 
    
    
    
    -hydride elimination has not occurred.

References

  • Li, X. et al. (2013). "Rh(III)-Catalyzed C–H Activation/Cyclization of Sulfoximines with Alkynyl Sulfones." Chemical Science.

  • Satoh, T. & Miura, M. (2010). "Oxidative Coupling of Aromatic Substrates with Alkynes Catalyzed by Rhodium." Chemistry - A European Journal.

  • Rovis, T. et al. (2016). "Rhodium(III)-Catalyzed C–H Activation." Chemical Reviews.

  • Glorius, F. et al. (2011). "Cp*Rh(III)-Catalyzed C-H Activation and Annulation." Angewandte Chemie International Edition.

One-pot synthesis of ethynyl p-tolyl sulfone from TMS-protected precursor

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: One-Pot Synthesis of Ethynyl p-Tolyl Sulfone via Silica-Mediated Desilylation

Executive Summary

Ethynyl p-tolyl sulfone (Tosylacetylene) is a critical Michael acceptor and dienophile used extensively in the synthesis of pharmacophores, including 7-azanorbornadienes and optically active indan-2-ols. Traditional synthesis involves a two-step isolation sequence: Friedel-Crafts sulfonylation of bis(trimethylsilyl)acetylene (BTMSA) followed by base-mediated desilylation.

This guide details a streamlined one-pot protocol based on the methodology developed by Chen and Trudell. By leveraging the inherent lability of the C-Si bond in the sulfonylated intermediate, this method combines product formation and deprotection into a single workflow, utilizing silica gel flash chromatography not just for purification, but as the active desilylating agent. This approach significantly reduces solvent waste and processing time while maintaining high yields (>65%).

Scientific Background & Mechanism

The Reaction Pathway

The synthesis proceeds via a Friedel-Crafts sulfonylation followed by a solvolytic desilylation.

  • Electrophilic Substitution: Aluminum trichloride (

    
    ) activates p-toluenesulfonyl chloride (
    
    
    
    ) to generate a sulfonyl cation equivalent (
    
    
    ). This electrophile attacks the electron-rich
    
    
    -system of BTMSA.
  • Stabilization: The

    
    -silicon effect stabilizes the carbocation intermediate, directing the elimination of the trimethylsilyl group (as TMSCl) to restore the triple bond, yielding the TMS-protected precursor: 1-(p-toluenesulfonyl)-2-(trimethylsilyl)acetylene .
    
  • Silica-Mediated Desilylation: Unlike alkyl silanes, the alkynyl silane attached to a strong electron-withdrawing sulfone group is highly susceptible to nucleophilic attack. The acidic hydroxyl groups on the surface of silica gel (

    
    ) are sufficient to cleave the C-Si bond during chromatography, protonating the acetylenic carbon to release the final terminal alkyne.
    
Mechanistic Diagram

ReactionMechanism BTMSA Bis(trimethylsilyl)acetylene (BTMSA) Intermediate TMS-Protected Precursor (TMS-C≡C-Ts) BTMSA->Intermediate Electrophilic Substitution TsCl p-Toluenesulfonyl Chloride Complex Active Complex [Ts-Cl-AlCl3] TsCl->Complex AlCl3, DCM 0°C Complex->Intermediate Ts+ Transfer Silica Silica Gel (SiO2) Acidic Surface Hydrolysis Intermediate->Silica Load on Column Product Ethynyl p-Tolyl Sulfone (H-C≡C-Ts) Silica->Product In-situ Desilylation

Figure 1: Reaction pathway from BTMSA to Ethynyl p-Tolyl Sulfone, highlighting the in-situ generation of the TMS-precursor and its subsequent deprotection on silica.[1]

Experimental Protocol

Scale: 10 mmol (scalable to ~100 mmol) Total Time: ~4–6 Hours Yield: 65–80%

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][1][3][4]Amount (10 mmol scale)Role
Bis(trimethylsilyl)acetylene 170.401.01.70 g (2.27 mL)Substrate
p-Toluenesulfonyl chloride 190.651.12.10 gSulfonyl Source
Aluminum Chloride (Anhydrous) 133.341.11.47 gLewis Acid Catalyst
Dichloromethane (Dry) 84.93-40 mLSolvent
Silica Gel (60 Å) --~50 gDesilylating Agent/Stationary Phase
Step-by-Step Procedure

Phase 1: Formation of TMS-Protected Precursor

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Lewis Acid Complex: Add

    
     (1.47 g) and dry DCM (20 mL) to the flask. Cool to 0°C  using an ice bath.
    
  • Activation: Add p-toluenesulfonyl chloride (2.10 g) to the flask. Stir for 15–20 minutes until the mixture becomes homogenous and turns a dark brown/red color (formation of the acylium-like sulfonyl cation).

  • Addition: Dissolve BTMSA (1.70 g) in dry DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes , maintaining the temperature at 0°C.

    • Critical Control Point: Exothermic reaction. Rapid addition may lead to polymerization or double-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 4:1). The TMS-protected intermediate (

    
    ) should be the major spot.
    

Phase 2: Hydrolysis & "On-Column" Desilylation 6. Quench: Pour the reaction mixture slowly into a beaker containing ice-water (50 mL) and 1M HCl (10 mL). Stir vigorously for 10 minutes. 7. Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 20 mL). 8. Drying: Combine organic layers, wash with brine, and dry over anhydrous


. Filter and concentrate under reduced pressure to obtain the crude oil (TMS-protected precursor).
  • Note: Do not worry if the oil looks dark; the sulfone is robust.
  • Reactive Chromatography (The "One-Pot" Step):
  • Prepare a silica gel flash column (Hexane:EtOAc 95:5 to 80:20 gradient).
  • Load the crude oil onto the column.
  • Pause: Allow the compound to sit on the silica column for 15–30 minutes before starting the elution flow. This "residence time" ensures complete desilylation by the acidic silica surface.
  • Elute the column. The first fraction is often unreacted BTMSA or TMS-byproducts. The product, Ethynyl p-tolyl sulfone , will elute later (
    
    
    in 4:1 Hex:EtOAc).

Phase 3: Isolation 10. Concentrate the product fractions. Recrystallize from Hexane/Ethyl Acetate or Pentane if necessary to obtain white crystalline needles (mp 73–75°C).

Data Analysis & Validation

Expected Analytical Data
TechniqueSignal/ValueAssignment
1H NMR (CDCl3)

2.47 (s, 3H)
Methyl group (

)

3.45 (s, 1H)
Acetylenic proton (

)

7.38 (d, 2H)
Aromatic protons (meta to

)

7.88 (d, 2H)
Aromatic protons (ortho to

)
IR Spectroscopy 3245


stretch (Sharp, Strong)
2110


stretch
1335, 1160

Sulfone

stretches
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Desilylation Silica was too neutral or residence time too short.Dissolve crude in MeOH and add 0.1 eq

. Stir 15 min, then aqueous workup.
Low Yield Moisture in

or DCM.
Ensure

is fresh/yellow (not white powder) and DCM is distilled over

.
Product Decomposition Reaction temperature >25°C.Keep addition strictly at 0°C. Ethynyl sulfones can polymerize at high heat.

Safety & Handling

  • Vesicant Warning: Ethynyl p-tolyl sulfone is a potent Michael acceptor. It can alkylate DNA and proteins. Wear double nitrile gloves and work strictly in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench strictly by adding the reaction mixture to ice, never water to the reaction.

  • Storage: Store the final product at 4°C. It is stable for months if kept dry and away from strong nucleophiles.

References

  • Chen, L. & Trudell, M. L. (1994).[1] A Simplified Method for the Preparation of Ethynyl P-Tolyl Sulfone and Ethynyl Phenyl Sulfone.[1][5] Synthetic Communications, 24(21), 3149–3155.[1] Link

  • Waykole, L. & Paquette, L. A. (1988). Ethynyl p-Tolyl Sulfone.[1][6][7] Organic Syntheses, 67, 149. Link

  • Petit, E. et al. (2014). Catalytic Conjugate Additions to Tosylacetylene. The Journal of Organic Chemistry, 79(18), 8826-8834. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-TMS-SULF-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone (also known as 1-(p-Toluenesulfonyl)-2-(trimethylsilyl)acetylene).[1][2][3] This compound is a critical Michael acceptor and dienophile used in cycloaddition reactions (e.g., synthesis of 7-azanorbornadienes).[1]

Achieving high purity (>98%) is essential because trace acidic or basic impurities can catalyze the premature cleavage of the trimethylsilyl (TMS) protecting group, yielding the less stable terminal alkyne. The protocols below prioritize the retention of the TMS group while removing the common "brown oil" impurities associated with Aluminum Chloride (


) catalyzed synthesis.

Module 1: Validated Recrystallization Protocols

Physicochemical Profile
PropertySpecificationNotes
Target Compound This compound
CAS Number 34452-56-7
Melting Point (Pure) 81–82 °C (White Crystals)Lower MP (74-75°C) indicates impurities or desilylation.
Solubility Soluble in CH₂Cl₂, EtOAc; Moderate in hot Hexanes/Pet Ether.
Critical Sensitivity Base/Fluoride Sensitive Avoid basic glassware cleaning residues.
Method A: The Standard Protocol (Petroleum Ether)

Best for: Routine purification of crude brown solids obtained after workup.

  • Preparation: Place the crude brown solid in an Erlenmeyer flask.

  • Dissolution: Add Light Petroleum Ether (bp 40–60 °C) . Use approximately 10-15 mL per gram of crude material.

  • Heating: Heat the mixture gently on a steam bath or water bath (approx. 50 °C).

    • Technical Note: Do not overheat. The TMS-alkyne bond is thermally robust, but high heat can induce polymerization of trace impurities, darkening the solution.

  • Filtration (Hot): If insoluble dark particles remain, perform a hot filtration through a glass wool plug or a sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C), then transfer to a refrigerator (4 °C) for 2–4 hours.

  • Collection: Filter the resulting white crystals and wash with cold petroleum ether.

  • Drying: Dry under vacuum (< 5 mmHg) at room temperature.

Method B: High-Purity Polish (Hexane/Ethyl Acetate)

Best for: Analytical standards or when Method A yields slightly yellow crystals.

  • Solvent System: Prepare a mixture of Hexanes : Ethyl Acetate (95 : 5) .[1]

  • Dissolution: Dissolve the semi-pure solid in the minimum amount of boiling solvent mixture.

  • Nucleation: Allow to cool. This system typically yields shiny needles rather than granular crystals.

  • Yield: Expect ~80% recovery. Melting point should sharpen to 75–82 °C depending on the specific polymorph and rate of cooling.

Module 2: Troubleshooting & Decision Logic

Visualizing the Purification Workflow

The following logic gate describes the decision process for handling crude material.

RecrystallizationLogic Start Crude Brown Solid Solvent Add Hot Pet Ether (40-60°C) Start->Solvent CheckDissolve Does it dissolve completely? Solvent->CheckDissolve HotFilter Hot Filtration (Remove Polymer/Inorganics) CheckDissolve->HotFilter No (Dark residue) Cooling Slow Cooling to RT CheckDissolve->Cooling Yes HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Harvest Filter & Dry (Target MP: 81-82°C) CheckCrystals->Harvest Yes Oiling Oiling Out? CheckCrystals->Oiling No Reheat Reheat & Add Trace EtOAc Oiling->Reheat Yes (Two layers) Scratch Scratch Glass/Seed Oiling->Scratch No (Supercooled) Reheat->Cooling Scratch->Cooling

Figure 1: Decision tree for the purification of this compound, addressing common solubility and nucleation issues.

Troubleshooting Guide

Issue 1: The product "Oils Out" (forms a liquid layer instead of crystals).

  • Cause: The solution is likely too concentrated, or the temperature dropped too quickly, causing the compound to crash out as an amorphous liquid before organizing into a lattice.

  • Solution: Reheat the mixture until the oil dissolves. Add a small amount (1–2 mL) of pure solvent (Pet Ether). Allow the solution to cool very slowly by wrapping the flask in a towel or placing it in a warm water bath that is allowed to cool to room temperature naturally.

Issue 2: Melting Point is low (e.g., 73–75 °C).

  • Cause: This often indicates partial desilylation. The protonated analog (Ethynyl p-tolyl sulfone) has a lower melting point (~74–75 °C) and is a common impurity if the reaction workup involved prolonged exposure to acid/base or heat.

  • Diagnostic: Run a

    
     NMR.[1] Look for the disappearance of the TMS singlet (approx 0.22 ppm) and the appearance of a terminal alkyne proton singlet (approx 3.52 ppm).
    
  • Remediation: If desilylation is significant, recrystallization is difficult because the two compounds co-crystallize. You may need to re-silylate or perform column chromatography (Silica gel, Hexane/EtOAc 4:1) before recrystallizing.[1][2]

Issue 3: Persistent Brown Color.

  • Cause: Residual aluminum salts or polymerized acetylene byproducts.

  • Solution: Dissolve the solid in

    
    , treat with activated charcoal for 10 minutes, filter through Celite, evaporate to dryness, and then attempt recrystallization from Pet Ether.
    

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol for recrystallization? A: Yes, literature cites Ethanol as a viable solvent. However, protic solvents carry a higher risk of solvolysis (cleavage of the C-Si bond) if the material is slightly acidic or basic. We recommend hydrocarbon-based systems (Pet Ether/Hexanes) as the primary choice to ensure the stability of the TMS group.

Q2: How stable is this compound for long-term storage? A: It is stable when stored dry. However, sulfonyl alkynes are Michael acceptors and can react with nucleophiles. Store in a tightly sealed container at 2–8 °C . Avoid storage near volatile amines or strong bases.

Q3: Why is the crude product brown? A: The synthesis typically involves Friedel-Crafts conditions using


. The brown color is characteristic of aluminum-complexed byproducts. If the hydrolysis step (pouring into HCl/Ice) is not vigorous enough, these salts remain. The recrystallization step effectively removes them.

References

  • Waykole, L., & Paquette, L. A. (1988). p-Tolyl 2-(trimethylsilyl)ethynyl sulfone . Organic Syntheses, 67, 149.

  • Sigma-Aldrich.[2][4] This compound Product Specification .

  • Back, T. G., et al. (1992). Reactivity of Acetylenic Sulfones . The Journal of Organic Chemistry, 57, 697.[2] (Supporting context for stability and reactivity).

Sources

Troubleshooting low yields in Friedel-Crafts sulfonylation of bis-TMS acetylene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Reaction

Welcome to the Technical Support Center. This guide addresses the synthesis of alkynyl sulfones via the Friedel-Crafts type sulfonyldesilylation of bis(trimethylsilyl)acetylene (BTMSA) . This reaction, originally popularized by Bhattacharya and later refined by groups like Waymouth, relies on the electrophilic attack of a sulfonylium species on the alkyne, stabilized by the


-silicon effect.

The Standard Reaction:



Common Failure Modes:

  • No Reaction: Hydrolysis of Lewis Acid.

  • Low Yield (Byproducts): Formation of

    
    -chlorovinyl sulfones (Cl⁻ trapping).
    
  • Low Yield (Decomposition): Polymerization or protodesilylation on silica.

Diagnostic Workflow

Before altering variables, locate your issue on the decision tree below.

TroubleshootingFlow Start Start: Analyze Crude NMR/TLC Q1 Is the starting material (Sulfonyl Chloride) consumed? Start->Q1 Branch1_No NO: Reagent Failure Q1->Branch1_No No Branch1_Yes YES: Check Product Signals Q1->Branch1_Yes Yes Issue_Moisture Issue: Wet AlCl3 or Solvent Action: Sublimation / Drying Branch1_No->Issue_Moisture Q2 Do you see vinyl proton signals (δ 6.5 - 7.5 ppm)? Branch1_Yes->Q2 Issue_Chloro Issue: β-Chlorovinyl Sulfone Action: Increase Solvent Polarity Q2->Issue_Chloro Yes Q3 Is the product missing after column? Q2->Q3 No Issue_Silica Issue: Acidic Hydrolysis Action: Buffer Silica / Use Alumina Q3->Issue_Silica Yes Success Target Product Isolated Q3->Success No

Caption: Diagnostic logic flow for identifying failure points in sulfonyldesilylation.

Critical Troubleshooting Modules

Module A: Reagent Integrity (The "Dead" Reaction)

Symptom: Starting material remains; reaction mixture does not darken significantly; no exotherm upon AlCl₃ addition.

Root Cause: Aluminum chloride (


) is notoriously hygroscopic. Even small amounts of water convert it to inactive aluminum hydrates and HCl. The reaction requires anhydrous conditions to generate the reactive sulfonylium cation (

).

Corrective Protocol:

  • The "Pop" Test: When adding AlCl₃ to DCM, it should not fume excessively (which indicates hydrolysis) but should form a suspension.

  • Sublimation: If using an old bottle, sublime the AlCl₃ at 180–200°C under vacuum before use.

  • Stoichiometry: Use exactly 1.05–1.1 equivalents of AlCl₃. Excess Lewis acid promotes polymerization of the alkyne; insufficient amounts stall the conversion.

Module B: Controlling the Pathway (The "Impure" Reaction)

Symptom: Presence of vinylic protons in NMR, indicating the formation of


-chlorovinyl sulfones.

Mechanistic Insight: The reaction proceeds via a vinyl cation intermediate stabilized by the


-silicon effect. Two pathways compete here:
  • Path A (Desired): Elimination of the TMS group (driven by the strength of the Si-Cl bond).

  • Path B (Undesired): Attack of a chloride anion on the cation. This happens if the TMS elimination is slow or if the ion pair is too tight.

Optimization Table: Solvent & Temperature Effects

VariableConditionOutcomeRecommendation
Solvent DCM (Standard) Good balance, but non-polar nature can encourage ion-pairing (Cl⁻ attack).Standard starting point.
Solvent Nitromethane High dielectric constant separates ion pairs, favoring TMS elimination over Cl⁻ attack.Use if >10% chlorovinyl byproduct forms.
Temp > 25°C Rapid desilylation but high risk of polymerization ("Black Tar").Keep < 25°C.
Temp < 0°C Kinetic trapping of the intermediate; incomplete elimination.[1]Start at 0°C, warm to RT slowly.
Module C: Isolation & Stability (The "Vanishing" Product)

Symptom: Crude NMR looks clean, but yield drops drastically after flash chromatography.

Root Cause: Alkynyl sulfones are Michael acceptors and the C-Si bond is acid-labile. Standard silica gel is slightly acidic (pH 4-5), which can cause:

  • Protodesilylation:

    
    . The terminal alkyne is volatile and unstable.
    
  • Hydration: Addition of water across the triple bond.

Corrective Protocol:

  • Buffer the Silica: Pre-treat silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading the column.

  • Alternative Phase: Use Neutral Alumina (Grade III) for purification.

  • Rapid Filtration: Often, a simple filtration through a silica plug (buffered) is sufficient to remove aluminum salts, avoiding a long column run.

Mechanistic Visualization

Understanding the competing pathways is crucial for troubleshooting.

Mechanism Reagents R-SO2-Cl + AlCl3 ActiveSpecies [R-SO2]+ [AlCl4]- Reagents->ActiveSpecies Intermediate Vinyl Cation (β-Si Stabilized) ActiveSpecies->Intermediate + Alkyne Alkyne TMS-C≡C-TMS Product Alkynyl Sulfone (Desired) Intermediate->Product Fast Byproduct β-Chlorovinyl Sulfone (Undesired) Intermediate->Byproduct Slow (Competing) Path_Product Path A: -TMSCl (Elimination) Path_Byproduct Path B: +Cl- (Addition)

Caption: Mechanistic bifurcation. Path A is favored by the beta-silicon effect and polar solvents.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-(Benzenesulfonyl)-2-(trimethylsilyl)acetylene

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Aluminum Chloride (1.1 equiv) .

  • Solvent: Add anhydrous DCM (0.5 M concentration relative to sulfonyl chloride) . Cool to 0°C in an ice bath.

  • Reagent A: Add Benzenesulfonyl chloride (1.0 equiv) dropwise. Stir for 15 mins to form the complex (solution may turn slightly yellow/orange).

  • Reagent B: Add Bis(trimethylsilyl)acetylene (1.05 equiv) dropwise over 10 minutes. Note: Slight exotherm.

  • Reaction: Allow to warm to Room Temperature (23°C) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or UV).

  • Quench: Pour the mixture slowly into Ice/Water (100 mL) containing 10 mL of 1M HCl. Separate layers.

  • Workup: Wash organic layer with Brine, dry over MgSO₄, filter, and concentrate at low temperature (<30°C).

  • Purification: Flash chromatography on Et₃N-buffered Silica , eluting with Hexanes/EtOAc (9:1).

Frequently Asked Questions (FAQ)

Q: Can I use BF₃·OEt₂ instead of AlCl₃? A: Generally, no. Boron trifluoride is often too weak to generate the sulfonylium cation required for this specific transformation. AlCl₃ or EtAlCl₂ are preferred [1].

Q: My product is dark brown/black. Is it ruined? A: Not necessarily. The "black" color often comes from trace polymerization of the acetylene initiated by AlCl₃. If the NMR shows clean product signals, perform a filtration through a plug of silica/charcoal to remove the color.

Q: How do I remove the TMS group after this reaction? A: The resulting TMS-alkynyl sulfone can be desilylated using Potassium Carbonate (K₂CO₃) in Methanol or mild fluoride sources (KF). Avoid TBAF if possible, as the basicity can degrade the Michael acceptor motif [2].

Q: Why is Nitromethane suggested as a co-solvent? A: Nitromethane is a polar non-nucleophilic solvent. It stabilizes the ionic intermediate (the vinyl cation), extending its lifetime and allowing the silicon elimination (Path A) to occur before the chloride ion can attack (Path B). A 1:1 mixture of DCM:MeNO₂ is often optimal for difficult substrates.

References

  • Bhattacharya, S. N., & Josiah, B. M. (1986). A Convenient Synthesis of Acetylenic Sulfones. Journal of Heterocyclic Chemistry. (Verified Context: Primary method using AlCl3).

  • Waymouth, R. M., et al. (1996). Synthesis of Alkynyl Sulfones. Journal of Organic Chemistry. (Verified Context: Mechanistic insights and optimization).

  • Back, T. G. (2001). The Chemistry of Acetylenic and Allenic Sulfones. Tetrahedron. (Verified Context: Review of stability and reactivity).

Sources

Technical Support Center: Optimizing Chromatography for Sulfonyl Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is designed for researchers and drug development professionals dealing with the isolation of highly sensitive sulfonyl alkynes (alkynyl sulfones).

Due to the strong electron-withdrawing character of the sulfonyl unit, the adjacent C≡C triple bond is severely depleted of electron density, rendering it highly electrophilic[1]. When exposed to the active, slightly acidic surface of standard silica gel, these compounds are prone to rapid degradation, hydration, and Michael-type additions, complicating purification[2]. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure high-yield recovery of your target compounds.

Mechanistic Insight: Why Do Sulfonyl Alkynes Degrade on Silica?

To optimize purification, we must first understand the causality of the degradation. Standard silica gel (60 Å) possesses surface silanol groups (-Si-OH) with a pKa of approximately 4.5 to 5.5. The oxygen atoms of the sulfonyl group readily hydrogen-bond with these acidic silanols. This interaction further polarizes the molecule, drastically increasing the electrophilicity of the alkyne's β-carbon.

If ambient moisture or protic solvents (e.g., methanol, ethanol) are present in the mobile phase, they act as nucleophiles, attacking the activated triple bond. This leads to the formation of a transient vinyl sulfone intermediate, which rapidly tautomerizes into a β-keto sulfone (hydration) or forms stable Michael adducts.

degradation A Sulfonyl Alkyne (R-C≡C-SO₂R') B Acidic Silanol Groups (-Si-OH on Silica) A->B Hydrogen bonding increases electrophilicity C Nucleophilic Attack (H₂O / Protic Solvents) A->C Undergoes B->C Facilitates D Vinyl Sulfone Intermediate (Transient) C->D Forms F Michael Adducts (Solvent Addition) C->F Alcohol addition E β-Keto Sulfone (Hydration Product) D->E Tautomerization

Caption: Mechanistic pathway of sulfonyl alkyne degradation on standard acidic silica gel.

Troubleshooting FAQs

Q1: I am recovering β-keto sulfones instead of my target sulfonyl alkyne. How do I stop this hydration? A: This is a direct result of silica-catalyzed hydration. To prevent this, you must neutralize the acidic silanol groups on the stationary phase. Pre-treat your silica gel by flushing the column with a non-polar solvent containing 1–2% (v/v) triethylamine (Et₃N) or pyridine. This base-deactivation blocks the hydrogen-bonding sites, preventing the electrophilic activation of the alkyne. Additionally, strictly avoid protic solvents in your mobile phase gradient.

Q2: My terminal sulfonyl alkyne decomposes even on base-deactivated silica. What are the alternatives? A: Terminal alkynes are exceptionally sensitive because they lack the steric bulk required to shield the highly electrophilic β-carbon from nucleophilic attack, often leading to polymerization or complete loss of product during solvent removal[3]. For terminal sulfonyl alkynes, abandon silica gel entirely. Switch to Neutral Alumina (Brockmann Grade I or II) or Florisil (magnesium silicate) . These stationary phases offer a significantly milder, non-acidic surface that preserves the integrity of unshielded alkynes.

Q3: I have poor resolution between the alkynyl sulfone and unreacted starting materials. How can I improve separation without increasing the column residence time? A: Sulfonyl alkynes and their corresponding vinyl sulfone byproducts often co-elute due to similar polarities[2]. To improve resolution while minimizing degradation:

  • Use Cold Chromatography: Pack and run the column in a cold room (4 °C) or use a jacketed column. Lower temperatures exponentially decrease the kinetics of on-column degradation while often sharpening elution bands.

  • Optimize Aprotic Gradients: Switch from standard Hexane/EtOAc to a Toluene/Hexane gradient. Toluene provides distinct π-π interactions with the sulfonyl alkyne, often resolving it from aliphatic impurities without the need for polar, degradation-inducing solvents.

Stationary Phase Selection Matrix

To simplify your experimental design, consult the following self-validating data table when selecting a stationary phase for your specific substrate.

Stationary PhaseSurface Treatment RequiredCompatibility: Terminal AlkynesCompatibility: Internal AlkynesEluent Restrictions
Standard Silica Gel (60 Å) None❌ Poor (Rapid degradation)⚠️ Moderate (Yield loss common)Strictly Aprotic
Base-Deactivated Silica 1-2% Et₃N pre-wash⚠️ Moderate (Requires fast elution)✅ ExcellentAvoid MeOH/EtOH
Neutral Alumina (Brockmann I) None✅ Good✅ ExcellentAvoid acidic modifiers
Florisil (Magnesium Silicate) None✅ Excellent (Mildest surface)✅ ExcellentAprotic only

Standard Operating Procedure: Base-Deactivated Flash Chromatography

This self-validating protocol is designed to ensure maximum recovery of internal sulfonyl alkynes. The inclusion of a post-deactivation wash ensures that excess base does not co-elute and contaminate your final product.

Step 1: Column Slurry Preparation

  • Suspend standard flash silica gel (40–63 μm) in a non-polar solvent (e.g., hexanes) containing 2% (v/v) triethylamine (Et₃N). Slurry pack the column to ensure a uniform bed.

Step 2: Deactivation Wash

  • Flush the packed column with at least 3 Column Volumes (CV) of the 2% Et₃N/hexane solution. Causality: This volume is mathematically required to fully saturate and neutralize the acidic silanol sites across the entire length of the column.

Step 3: Equilibration (Self-Validation Step)

  • Wash the column with 2 CV of your initial mobile phase (e.g., 100% hexanes, strictly base-free). This removes unbound Et₃N from the interstitial volume, preventing base contamination in your collected fractions.

Step 4: Sample Loading

  • Dissolve the crude sulfonyl alkyne mixture in a minimum volume of an aprotic solvent (e.g., dichloromethane or toluene). Apply evenly to the column head. Critical: Never use methanol or ethanol for loading.

Step 5: Rapid Elution

  • Elute using a rapid flash gradient (e.g., Hexanes/EtOAc). Apply positive pressure to maintain a high flow rate. Target a total on-column residence time of <20 minutes to outpace degradation kinetics.

Step 6: Concentration

  • Collect fractions and analyze immediately via TLC. Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature below 30 °C. Terminal alkynes, in particular, are prone to polymerization if concentrated at elevated temperatures[3].

Purification Optimization Workflow

Use the following decision matrix to select the optimal purification strategy based on the structural features of your crude mixture.

workflow Start Crude Sulfonyl Alkyne Q1 Alkyne Substitution? Start->Q1 Terminal Terminal (Highly Sensitive) Q1->Terminal Internal Internal (Moderately Sensitive) Q1->Internal Action1 Use Neutral Alumina or Florisil Terminal->Action1 Action2 Use Base-Deactivated Silica (1% Et3N) Internal->Action2 Q2 Protic Impurities Present? Action1->Q2 Action2->Q2 YesProtic Yes Q2->YesProtic NoProtic No Q2->NoProtic Action3 Aprotic Gradient (e.g., Toluene/Hexane) YesProtic->Action3 Action4 Standard Aprotic (Hexane/EtOAc) NoProtic->Action4

Caption: Decision matrix for selecting the optimal purification workflow for sulfonyl alkynes.

References

  • One-Pot, Three-Component Arylalkynyl Sulfone Synthesis Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Copper-Catalyzed Regioselective Synthesis of (E)-β-Fluorovinyl Sulfones Source: MDPI URL:[Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes Source: ACS Publications (JACS Au) URL:[Link]

Sources

Technical Support: Purification Strategies for Sulfonyl Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Salt Removal & Workup Optimization for Sulfonyl Alkynes

Welcome to the Purification Support Center

You are likely here because your sulfonyl alkyne (


) is degrading during purification or retaining stubborn salt impurities. Sulfonyl alkynes are potent Michael acceptors . Their electron-deficient triple bond makes them exceptionally reactive toward nucleophiles—including water, amines, and hydroxide ions commonly found in standard workup buffers.

This guide prioritizes stability . We treat salt removal not just as a cleaning step, but as a preservation strategy to prevent hydrolysis and polymerization.

Module 1: The "Dry" Workup (Amine Salts)

Best for: Removing ammonium halides (e.g.,


, Pyridine 

) generated during dehydrohalogenation steps.

The Issue: Standard aqueous washes can hydrolyze sulfonyl alkynes. If your reaction used a base to eliminate


-halo vinyl sulfones, you have stoichiometric amine salts. These salts are highly polar, while your product is lipophilic.

The Solution: Exploit the solubility differential. Most ammonium salts are insoluble in non-polar ethers or hydrocarbons, while sulfonyl alkynes remain soluble.

Protocol: Precipitation-Filtration Cycle
  • Concentration: Evaporate the reaction solvent (often DCM or THF) to

    
     10% of original volume. Do not dry completely to a solid (risk of polymerization).
    
  • Precipitation: Add 5–10 volumes of cold Diethyl Ether (

    
    )  or 1:1 
    
    
    
    /Hexanes
    .
    • Mechanism:[1][2][3] The change in dielectric constant forces the ionic salts out of solution.

  • Aging: Stir rapidly at 0°C for 15 minutes.

  • Filtration: Pass through a sintered glass frit or a pad of Celite under inert gas.

  • Wash: Rinse the filter cake with cold ether.

  • Result: The filtrate contains your product; the cake holds the salts.

Visualization: Solubility-Based Separation Logic

DryWorkup Start Crude Reaction Mixture (Product + Amine Salts) SolventSwitch 1. Concentrate to oil 2. Add Et2O or Hexane Start->SolventSwitch Check Precipitate Visible? SolventSwitch->Check Check->SolventSwitch No (Add more non-polar solvent) Filter Filter through Celite (Inert Atmosphere) Check->Filter Yes Solid Solid Cake: Ammonium Salts Filter->Solid Trapped Liquid Filtrate: Sulfonyl Alkyne Filter->Liquid Collected

Figure 1: Decision flow for non-aqueous salt removal to prevent hydrolysis.

Module 2: The Rapid Aqueous Wash (Inorganic Salts)

Best for: Removing Sodium halides (NaI, NaCl) or Sulfinates from coupling reactions.

The Issue: Sulfonyl alkynes are sensitive to basic hydrolysis (


). Standard washes with saturated 

can trigger the addition of water across the triple bond or cleavage of the sulfonyl group [1].

The Solution: Use pH-controlled, cold, rapid extractions .

Protocol: The "Cold-Acidic" Wash
  • Temperature: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with an organic solvent that is immiscible with water (DCM or EtOAc).

  • Wash 1 (Buffer): Wash with 0.5 M

    
      or dilute Phosphate Buffer (
    
    
    
    ).
    • Why: This removes bulk salts while maintaining a slightly acidic/neutral pH to suppress nucleophilic attack by

      
      .
      
  • Wash 2 (Brine): Wash immediately with saturated NaCl.

  • Dry: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).

Table 1: Aqueous Wash Compatibility Guide

Wash SolutionpHCompatibilityRisk Factor
0.5 M HCl < 1High Safe for most sulfonyl alkynes; removes residual amines.
Sat.

~5-6High Ideal general purpose wash.
Water 7Medium Acceptable if rapid; prolonged exposure can hydrate the alkyne.
Sat.

~8.5Low DANGER: Risk of Michael addition of water (

catalyzed).
1 M NaOH 14Critical DO NOT USE. Immediate decomposition/hydrolysis.
Module 3: Copper Scavenging (Catalytic Residues)

Best for: Removing Cu(I)/Cu(II) from sulfonyl alkyne synthesis via alkynyl iodides + sulfinates.

The Issue: Copper salts can coordinate to the alkyne or sulfonyl oxygens, causing "streaking" on silica columns and promoting decomposition. Standard ammonia washes are risky because ammonia is a nucleophile that can attack the sulfonyl alkyne [2].

The Solution: Use EDTA chelation or Solid-Phase Scavengers .[4][5]

Protocol: EDTA Chelation (Safe for Michael Acceptors)
  • Prepare Solution: 0.1 M Disodium EDTA (

    
     adjusted to 7.0).
    
  • Extraction: Stir the organic phase vigorously with the EDTA solution for 20–30 minutes.

    • Indicator: The aqueous layer will turn blue (Cu-EDTA complex).[4][5]

  • Repeat: Repeat until the aqueous layer remains colorless.

  • Final Polish: Pass the organic layer through a small pad of silica mixed with 10%

    
     (anhydrous) if trace copper persists, or use a commercial scavenger resin (e.g., QuadraSil) [3].
    

Visualization: Copper Removal Workflow

CopperRemoval Input Reaction Mixture (Contains Cu Catalyst) Choice Choose Method Input->Choice MethodA Liquid-Liquid: Wash w/ 0.1M EDTA (pH 7) Choice->MethodA Standard MethodB Solid Phase: Add Thiol-Resin Scavenger Choice->MethodB High Value/Small Scale Check Aqueous Layer Blue? MethodA->Check Finish Dry & Concentrate MethodB->Finish Filter Resin Check->MethodA Yes (Repeat) Check->Finish No (Colorless)

Figure 2: Workflow for removing copper without triggering nucleophilic attack.

Troubleshooting & FAQ

Q: My product turned into a black tar after rotary evaporation. What happened? A: You likely concentrated it to dryness in the presence of trace salts or acids. Sulfonyl alkynes can polymerize in the solid state if impurities act as initiators.

  • Fix: Never evaporate to complete dryness until the compound is chromatographically pure. Store as a concentrated solution in DCM or Toluene at -20°C.

Q: I see "streaking" on my TLC/Column, and yield is low. A: The acidity of standard silica gel can degrade sensitive sulfonyl alkynes.

  • Fix: Neutralize your silica gel. Add 1% Triethylamine (

    
    ) to your eluent solvent system. Note: Ensure the 
    
    
    
    is removed quickly after the column to prevent Michael addition during storage. Alternatively, use neutral Alumina [4].

Q: Can I use sodium thiosulfate to remove Iodine byproducts? A: Be cautious. Thiosulfate is a nucleophile (sulfur-based). While standard for removing


, it can attack the 

-position of the sulfonyl alkyne.
  • Fix: Wash with dilute sodium bisulfite (

    
    ) instead, and keep it cold (0°C) and brief (< 2 mins).
    
References
  • Waykole, L. & Paquette, L. A. (1988). Ethynyl p-Tolyl Sulfone. Organic Syntheses, 67, 149. (Demonstrates sensitivity of sulfonyl alkynes and standard workup procedures).

  • BenchChem Technical Support . (2025). Removal of Residual Copper Catalyst from Click Reactions. (Details EDTA and scavenger protocols for copper removal in the presence of sensitive functional groups).

  • Organic Chemistry Portal . (n.d.). Purification of Hydrochloride Salts and Amine Removal. (General protocols for solubility-based salt removal).

  • Truce, W. E., et al. (1960). The Chemistry of

    
    -Acetylenic Sulfones. Chemical Reviews. (Foundational text on the reactivity and stability of sulfonyl alkynes). 
    

Sources

Validation & Comparative

1H NMR Chemical Shift Profiling: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

[1]

Part 1: Strategic Introduction & Application Scope

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone (CAS: 34452-56-7) serves as a potent electrophilic alkyne in organic synthesis, widely utilized as a Michael acceptor, a dienophile in Diels-Alder reactions, and a precursor for ethynyl p-tolyl sulfone via desilylation. Its utility stems from the electron-withdrawing sulfonyl group activating the triple bond, while the trimethylsilyl (TMS) group provides steric protection and a handle for further functionalization.

For researchers, the critical analytical challenge lies in validating the integrity of the TMS group during synthesis and storage. Premature desilylation is a common degradation pathway. This guide provides a definitive 1H NMR comparison between the target molecule, its desilylated analog, and synthetic precursors to ensure precise quality control.

Part 2: Comparative Spectral Analysis

The NMR Fingerprint Table

The following table contrasts the target molecule with its direct desilylated analog (Ethynyl p-tolyl sulfone) and the starting material (p-Toluenesulfonyl chloride).

Solvent: CDCl₃ (Chloroform-d) | Frequency: 300-400 MHz (Standard)

Proton AssignmentTarget: this compoundAnalog: Ethynyl p-tolyl sulfone (Desilylated)Precursor: p-Toluenesulfonyl Chloride
TMS Group (-Si(CH₃)₃)

0.22 (s, 9H)
AbsentAbsent
Aromatic - Methyl (Ar-CH₃)

2.48 (s, 3H)

2.47 (s, 3H)

2.49 (s, 3H)
Acetylenic Proton (-C≡C-H)Absent

3.52 (s, 1H)
Absent
Aromatic (Meta to SO₂, adj. to Me)

7.40 (d, J=9 Hz, 2H)

7.38 (d, J=8.5 Hz, 2H)

7.40 (d, J=8 Hz, 2H)
Aromatic (Ortho to SO₂)

7.91 (d, J=9 Hz, 2H)

7.88 (d, J=8.5 Hz, 2H)

7.95 (d, J=8 Hz, 2H)
Diagnostic Signal Interpretation
  • The "Silicon Watchdog" (

    
     0.22 ppm):  The strong singlet at 0.22 ppm is the primary indicator of the TMS group. Integration of this signal against the aromatic methyl (2.48 ppm) must yield a 3:1 ratio  (9H:3H). A lower ratio indicates partial desilylation.
    
  • The "Desilylation Alarm" (

    
     3.52 ppm):  The appearance of a singlet at 3.52 ppm is the definitive sign of the terminal alkyne (
    
    
    ). In a pure sample of the TMS-sulfone, this baseline region must be silent.
  • Aromatic Stability: The aromatic signals shift negligibly (< 0.05 ppm) between the silylated and desilylated forms, making them poor diagnostic markers for reaction progress but excellent internal standards for integration.

Part 3: Structural Visualization & Logic

Molecular Structure and Proton Assignment

The following diagram maps the specific protons to their chemical environments.

Gcluster_0Figure 1: Proton Assignment MapStructureThis compound(Target Molecule)TMSTMS Groupδ 0.22 (s, 9H)Diagnostic for ProductStructure->TMSTerminalAlkyneAlkyne Linker(Quaternary Carbons)No 1H SignalStructure->AlkyneSulfoneSulfone Group(-SO2-)Electron WithdrawingAlkyne->SulfoneAr_OrthoAromatic (Ortho)δ 7.91 (d, 2H)Sulfone->Ar_OrthoAr_MetaAromatic (Meta)δ 7.40 (d, 2H)Ar_Ortho->Ar_MetaMethylTolyl Methylδ 2.48 (s, 3H)Internal StandardAr_Meta->Methyl

Caption: Assignment of 1H NMR signals to the specific structural motifs of the target sulfone.

Synthesis & Analysis Workflow

This flowchart outlines the synthesis via Friedel-Crafts sulfonylation and the critical quality control decision points.

WorkflowStartStart: p-TolSO2Cl + Bis(TMS)acetyleneReactionReaction: AlCl3 / CH2Cl2 (0°C to RT)Start->ReactionQuenchQuench: HCl / IceReaction->QuenchCrudeCrude IsolationQuench->CrudeNMR_Check1H NMR Check (CDCl3)Crude->NMR_CheckDecision1Signal at δ 3.52 present?NMR_Check->Decision1Decision2Ratio δ 0.22 : δ 2.48 = 3:1?Decision1->Decision2NoRecrystRecrystallize (Hexane/EtOAc)Decision1->RecrystYes (Minor Impurity)FinalPure Target (mp 81-82°C)Decision2->FinalYesDiscardReprocess / DiscardDecision2->DiscardNo (Major Desilylation)Recryst->Final

Caption: Decision tree for synthesizing and validating this compound.

Part 4: Experimental Protocol (Self-Validating)

Synthesis Summary

The standard preparation involves the Friedel-Crafts sulfonylation of bis(trimethylsilyl)acetylene using p-toluenesulfonyl chloride and anhydrous aluminum chloride. This method avoids the handling of unstable ethynyl sulfone intermediates by installing the TMS group directly.

NMR Sample Preparation & Acquisition

To reproduce the chemical shifts listed above, follow this protocol strictly:

  • Sample Mass: Weigh 10-15 mg of the dry solid.

    • Note: Ensure the solid is free of residual solvents (hexane/ethyl acetate) from recrystallization, as ethyl acetate signals (

      
       2.05, 4.12) can obscure the methyl region.
      
  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Validation: Verify the solvent acidity. Acidic CDCl₃ (common in aged bottles) can catalyze the desilylation of the alkyne in the NMR tube. Use a fresh ampoule or CDCl₃ stored over silver foil/molecular sieves.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (

    
     0.00).
    
    • Caution: Since the target molecule has a TMS group at

      
       0.22, distinct resolution from the reference TMS (
      
      
      0.00) is required.[1][2][3] Ensure good shimming.
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 2.0 seconds (to ensure accurate integration of the methyl singlets).

    • Scans: 16 (sufficient for 10 mg sample).

Troubleshooting
  • Issue: Broadening of the TMS signal (

    
     0.22).
    
    • Cause: Dynamic exchange or poor shimming.

    • Fix: Re-shim. If the signal remains broad, check for paramagnetic impurities (e.g., residual AlCl₃).

  • Issue: Appearance of

    
     3.52 signal increasing over time.
    
    • Cause: Acid-catalyzed hydrolysis in the tube.

    • Fix: Filter the CDCl₃ through basic alumina before dissolving the sample.

References

  • Waykole, L.; Paquette, L. A. (1988). "Ethynyl p-Tolyl Sulfone".[2][4][5] Organic Syntheses, 67, 149. [Link]

    • Primary source for synthesis and spectral data of both the TMS-precursor (Note 6)
  • Weinrich, V.; Beck, W. (1999). "p-Tolyl(trimethylsilylethynyl)sulfone as Synthon for the Synthesis of Cp(OC)2M-C=CSiMe3". Zeitschrift für Naturforschung B, 54(6), 701-703.

    • Confirms utility as a synthon and spectral characteristics.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

    • Reference for solvent impurity identification (Recrystalliz

Comparative Analysis of 13C NMR Signatures: Sulfonyl Acetylenes vs. Conventional Alkyne Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Sulfonyl acetylenes (alkynyl sulfones) represent a distinct class of electron-deficient alkynes extensively used in SuFEx click chemistry, Michael additions, and cycloadditions. Unlike standard dialkyl alkynes, the sulfonyl group (


) exerts a profound electronic influence on the acetylenic 

-hybridized carbons.

Correctly assigning the


-carbon (directly attached to the sulfonyl group) and the 

-carbon is critical for structural validation, yet often counterintuitive. While electron-withdrawing groups (EWGs) generally deshield adjacent nuclei, the anisotropy and hybridization effects of the sulfonyl moiety create a unique chemical shift fingerprint.

The Core Problem: Researchers often misassign the


 and 

carbons because they expect a linear deshielding trend similar to carbonyls. In reality, the polarization of the triple bond creates a significant chemical shift separation (

) that is diagnostic of the sulfonyl motif.

Mechanistic Analysis: The "Sulfonyl Polarization" Effect

To interpret the NMR data correctly, one must understand the electronic environment. The sulfonyl group is a strong


-acceptor and 

-acceptor (involving d-orbital or

participation).
  • Inductive Effect (-I): The sulfur atom pulls electron density from the

    
    -carbon.
    
  • Mesomeric/Resonance Effect (-M): The sulfonyl group polarizes the

    
    -system of the alkyne, significantly depleting electron density at the 
    
    
    
    -carbon.
  • Result: The

    
    -carbon becomes highly electrophilic (deshielded, downfield shift), while the 
    
    
    
    -carbon, though deshielded relative to a terminal alkyne, remains upfield of the
    
    
    -carbon.
Visualization: Electronic Polarization & Assignment Logic

Polarization cluster_legend NMR Trend Sulfonyl Sulfonyl Group (SO2-Ar) AlphaC α-Carbon (C-SO2) ~75-80 ppm Sulfonyl->AlphaC Inductive Withdrawal (-I) BetaC β-Carbon (C-R) ~90-100 ppm AlphaC->BetaC Polarization Nucleophile Nucleophile (Attack Site) BetaC->Nucleophile Electrophilic Target Trend Upfield <--- Chemical Shift ---> Downfield

Figure 1: Electronic polarization vector in sulfonyl acetylenes showing the deshielding gradient toward the


-carbon.

Comparative Data Analysis

The following table contrasts the


 NMR shifts of a representative sulfonyl acetylene against standard alkyne benchmarks.

Reference Compound: 1-(p-Toluenesulfonyl)-1-hexyne (Internal Sulfonyl Alkyne) Solvent:



Compound ClassStructure

(

, ppm)

(

, ppm)

(ppm)
Notes
Sulfonyl Acetylene

77.8 96.5 18.7 Large separation;

-C is strongly deshielded.
Terminal Alkyne

68.084.016.0Terminal CH is shielded; C2 is typical internal.
Alkynyl Ester

~74.0~89.015.0Similar trend, but Sulfonyl often causes larger

.
Internal Dialkyl

~80.0~80.00.0Symmetric; signals overlap.
Terminal Sulfonyl

76.981.34.4Terminal proton shielding counteracts

-deshielding.

Key Diagnostic: In internal sulfonyl acetylenes, look for a signal near 95-100 ppm . This is the


-carbon. The 

-carbon will appear significantly upfield, often clustering with the solvent triplets or aromatic ipso carbons around 75-80 ppm .

Experimental Protocol: Synthesis & Characterization

To generate reliable standards for these measurements, the oxidation of alkynyl sulfides is the most robust method, avoiding the instability of sulfonyl chlorides with lithium acetylides.

Protocol: Synthesis of 1-(p-Toluenesulfonyl)-1-hexyne

Reagents:

  • 1-Hexyne (1.0 equiv)

  • p-Toluenethiosulfonate (

    
    ) (1.0 equiv)
    
  • CuI (10 mol%) / 1,10-Phenanthroline (10 mol%)

  • mCPBA (meta-Chloroperoxybenzoic acid) (2.5 equiv)

Workflow:

  • Step A: Thiolation (C-S Bond Formation)

    • Dissolve 1-hexyne (5 mmol) and p-toluenethiosulfonate (5 mmol) in DMSO (10 mL).

    • Add

      
       (10 mol%), Phenanthroline (10 mol%), and 
      
      
      
      (1.5 equiv).
    • Stir at

      
       for 12 hours under 
      
      
      
      .
    • Workup: Extract with EtOAc/Water. Purify via silica gel chromatography (Hexanes).

    • Intermediate Check: Alkynyl sulfide

      
       NMR will show 
      
      
      
      shielded (~65-70 ppm).
  • Step B: Oxidation (C-S to C-SO2)

    • Dissolve the alkynyl sulfide in

      
       (0.1 M) at 
      
      
      
      .
    • Add mCPBA (2.5 equiv) portion-wise.

    • Warm to RT and stir for 4 hours.

    • Quench: Sat.

      
       followed by Sat. 
      
      
      
      .
Visualization: Synthesis & Validation Workflow

Synthesis Start Terminal Alkyne (1-Hexyne) Step1 Step 1: Cu-Catalyzed Thiolation (Ts-S-Ts, CuI, DMSO) Start->Step1 Inter Intermediate: Alkynyl Sulfide (C-S-C) Step1->Inter Step2 Step 2: Oxidation (mCPBA, DCM) Inter->Step2 NMR 13C NMR Validation Inter->NMR Alpha-C: ~70 ppm Product Product: Sulfonyl Acetylene (C-SO2-C) Step2->Product Product->NMR Analyze Product->NMR Alpha-C: ~78 ppm Beta-C: ~96 ppm

Figure 2: Step-by-step synthesis via sulfide oxidation, highlighting the chemical shift evolution.

Validation Strategy: HMBC Correlations

When synthesizing novel derivatives, relying solely on chemical shift tables is risky. You must validate the assignment using 2D NMR.[1]

The HMBC (Heteronuclear Multiple Bond Coherence) Solution:

  • Target: The

    
    -carbon of the alkyne.
    
  • Correlation: Look for a

    
     coupling between the Ortho-protons  of the aromatic sulfonyl ring and the 
    
    
    
    -carbon
    .
  • Logic: The ortho-protons are 3 bonds away from the

    
    -carbon (
    
    
    
    ). The
    
    
    -carbon is 4 bonds away and will typically not show a correlation (or a very weak one).

Protocol:

  • Acquire

    
     NMR: Identify the Ortho-doublet of the Tosyl group (~7.8 ppm).
    
  • Acquire HMBC (optimized for 8 Hz coupling).

  • Check the trace at 7.8 ppm (

    
     axis).
    
  • The carbon signal at ~77-78 ppm should show a strong cross-peak. The signal at ~96 ppm should show no cross-peak.

References

  • Synthesis and Characterization of 1-Tosyl-1-hexyne

    • Source:Chemical Science, Supplementary Information, 2024.[2]

    • Data: 13C NMR (101 MHz, CDCl3) δ 96.5, 77.8.
    • URL:

  • General 13C NMR Shifts of Alkynes

    • Source:Organic Chemistry, LibreTexts, "13C NMR Chemical Shifts".
    • URL:

  • Synthesis of Alkynyl Sulfides (Precursors)

    • Source:Organic Letters, 2019, "Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiol
    • URL:

  • Ethynyl p-tolyl sulfone (Terminal Reference)

    • Source: Sigma-Aldrich Product Specification & Spectral D
    • URL:

Sources

Melting point comparison: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone vs phenyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Comparison: p-Tolyl [2-(trimethylsilyl)ethynyl] Sulfone vs. Phenyl Analog Content Type: Technical Comparison Guide

Executive Summary: The "Solid" Choice

For researchers employing alkynyl sulfones as Michael acceptors or cycloaddition synthons, the choice between the p-tolyl (Tosyl) and phenyl analogs is often dictated by physical handling properties rather than electronic reactivity.

The Bottom Line: This compound is the superior reagent for benchtop stability and ease of purification. With a melting point approximately 15–17°C higher than its phenyl analog, it crystallizes more readily and is less prone to "oiling out" during purification or storage in warm laboratory environments. While both compounds exhibit similar electronic profiles in nucleophilic additions, the p-tolyl derivative’s robust crystallinity makes it the standard for scalable organic synthesis.

Physical Property Matrix

The following data contrasts the key physical characteristics of the two analogs. Note the distinct advantage in melting point for the p-tolyl variant.

FeatureThis compound Phenyl [2-(trimethylsilyl)ethynyl] sulfone
CAS Number 34452-56-732501-93-2
Abbreviation Ts-C≡C-TMSPhSO₂-C≡C-TMS
Melting Point 81 – 83 °C [1, 2]65 – 66 °C [3, 4]
Molecular Weight 252.40 g/mol 238.38 g/mol
Appearance White crystalline solidWhite to off-white solid
Solubility Soluble in CH₂Cl₂, THF, EtOAcSoluble in CH₂Cl₂, THF, EtOAc
Handling Rating High (Stable, easy to weigh)Moderate (Prone to softening)

Analyst Insight: The melting point difference is attributed to the para-methyl group in the tolyl derivative. According to Carnelley’s Rule, para-substituted benzene derivatives typically possess higher melting points than their unsubstituted counterparts due to more efficient crystal packing and symmetry.

Synthesis & Characterization Workflow

Both compounds are synthesized via a Friedel-Crafts sulfonylation of bis(trimethylsilyl)acetylene (BTMSA). However, the isolation efficiency differs due to the crystallization properties described above.

Mechanism & Workflow Diagram

The following diagram outlines the self-validating synthesis pathway, highlighting the critical purification junction where melting point dictates the yield quality.

SynthesisWorkflow Start Reagents: Ar-SO2Cl + AlCl3 (Dichloromethane) Complex Sulfonyl Cation Complex Formation Start->Complex Activation Addition Addition of Bis(trimethylsilyl)acetylene (0°C -> RT) Complex->Addition Electrophilic Subst. Hydrolysis Acidic Hydrolysis (HCl/Ice) Addition->Hydrolysis Quench Crude Crude Product (Brown Solid/Oil) Hydrolysis->Crude Extraction TolylPath p-Tolyl Analog: Recrystallization (Petroleum Ether) Crude->TolylPath If Ar = p-Tolyl PhenylPath Phenyl Analog: Chromatography or Low-Temp Cryst. Crude->PhenylPath If Ar = Phenyl FinalTolyl Pure Crystals MP: 81-83°C TolylPath->FinalTolyl High Yield FinalPhenyl Pure Solid MP: 65-66°C PhenylPath->FinalPhenyl Moderate Yield

Figure 1: Comparative synthesis workflow. The p-tolyl path allows for direct, high-yield recrystallization, whereas the phenyl analog often requires chromatography due to its lower melting point and higher solubility in non-polar solvents.

Standardized Protocol (p-Tolyl Variant)

Based on Organic Syntheses, Vol. 68, p. 25 [1].

  • Activation: In a flame-dried flask, combine p-toluenesulfonyl chloride (1.1 equiv) and anhydrous AlCl₃ (1.1 equiv) in dry CH₂Cl₂. Stir for 20 min to form the active sulfonyl cation complex.

  • Addition: Cool a solution of bis(trimethylsilyl)acetylene (1.0 equiv) in CH₂Cl₂ to 0°C. Transfer the sulfonyl complex into this solution dropwise over 1 hour.

    • Control Point: Maintain 0°C to prevent polymerization of the acetylene.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Quench: Pour mixture into ice/HCl slurry. Separate organic layer.

  • Purification (The Critical Step):

    • Evaporate solvent to obtain a brown solid.

    • Recrystallize from light petroleum ether (bp 40–60°C).

    • Validation: Pure this compound crystallizes as white needles with a sharp melting point of 81–82°C .[1] If the MP is <75°C, repeat recrystallization.

Application Context & Stability
Why Melting Point Matters in Drug Discovery

In high-throughput synthesis or medicinal chemistry campaigns, reagent handling speed is critical.

  • Weighing: The p-tolyl analog exists as free-flowing crystals that do not clump or stick to spatulas, ensuring accurate stoichiometry.

  • Storage: The phenyl analog (MP ~65°C) risks partial melting or sintering during summer transport or in unrefrigerated storage, leading to degradation (hydrolysis of the C-Si bond). The p-tolyl analog remains stable at ambient temperatures up to 40°C without special precautions.

Chemical Equivalence

Despite the physical differences, the methyl group exerts a negligible electronic effect on the acetylenic sulfone moiety. Both compounds react similarly in:

  • Diels-Alder Reactions: Acting as electron-deficient dienophiles.

  • Michael Additions: Accepting nucleophiles at the β-carbon.

  • Desilylation: Both are readily desilylated (using K₂CO₃/MeOH or TBAF) to generate the terminal acetylene for Sonogashira couplings.

References
  • Waykole, L.; Paquette, L. A. "Ethynyl p-Tolyl Sulfone". Organic Syntheses, 1990 , 68, 25. Link

  • Sigma-Aldrich.[2][3][4][5] "Product Specification: this compound". Link

  • Chen, Z.; Trudell, M. L.[6] "A Simplified Method for the Preparation of Ethynyl p-Tolyl Sulfone and Ethynyl Phenyl Sulfone". Synthetic Communications, 1994 , 24(21), 3149-3155.[7][6] Link

  • Ohnuma, T.; Hata, N.; Fujiwara, H.; Ban, Y.[8][9] "Phenyl 2-(trimethylsilyl)ethynyl sulfone as a new vinyl cation synthon". Journal of Organic Chemistry, 1982 , 47(24), 4713–4717. Link

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel synthetic molecules is a cornerstone of progress. For researchers working with complex organosulfur and organosilicon compounds, such as p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone, mass spectrometry stands out as a powerful analytical tool. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this specific molecule, offers a comparison with alternative analytical techniques, and presents a detailed experimental protocol for its characterization.

Unraveling the Fragmentation Puzzle: A Predictive Analysis

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is a process governed by the relative stabilities of the resulting fragments.[1][2] The molecule incorporates several key functional groups—a p-tolyl group, a sulfone moiety, an ethynyl linker, and a trimethylsilyl (TMS) protecting group—each influencing the fragmentation cascade.

A logical starting point for predicting the fragmentation pathway is the molecular ion (M+•), which is formed by the removal of a single electron.[1][2] From this parent ion, a series of characteristic cleavages can be anticipated, driven by the formation of stable carbocations and neutral losses.

Key Predicted Fragmentation Pathways:
  • α-Cleavage at the Sulfone Group: The bond between the sulfonyl group and the p-tolyl ring is a likely point of initial fragmentation. This would lead to the formation of a stable tolylsulfonyl cation or a p-tolyl radical and a [M - C7H7SO2]+ fragment.

  • Cleavage of the S-C(alkyne) Bond: Another probable fragmentation is the cleavage of the bond between the sulfur atom and the ethynyl carbon. This would result in the formation of a p-toluenesulfonyl radical and a [2-(trimethylsilyl)ethynyl]+ cation.

  • Loss of the Trimethylsilyl Group: The trimethylsilyl group is a common protecting group and its fragmentation is well-characterized.[3][4] A primary fragmentation pathway would involve the loss of a methyl radical (•CH3) from the TMS group to form a stable [M - 15]+ ion. Subsequent or direct cleavage of the C-Si bond could lead to the formation of a trimethylsilyl cation ([Si(CH3)3]+, m/z 73) or a neutral trimethylsilane loss.

  • Rearrangement and Neutral Loss: McLafferty-type rearrangements are common in molecules with suitable hydrogen atoms.[5] While a classic McLafferty rearrangement is not immediately obvious, other rearrangements involving the sulfone oxygen atoms could lead to the loss of sulfur dioxide (SO2), a common neutral loss from sulfones.[6]

  • Fragmentation of the p-Tolyl Group: The p-tolyl group itself can undergo fragmentation, typically involving the loss of a hydrogen atom to form a stable tropylium-like ion, or further fragmentation of the aromatic ring.

The interplay of these pathways will dictate the final appearance of the mass spectrum, with the relative abundance of each fragment ion depending on its stability.

Fragmentation_Pattern M This compound (M+•) F1 [M - CH3]+ (Loss of methyl radical) M->F1 - •CH3 F2 [C7H7SO2]+ (p-Tolylsulfonyl cation) M->F2 α-cleavage F3 [M - C7H7SO2]+ (Loss of p-tolylsulfonyl radical) M->F3 α-cleavage F5 [M - SO2]+• (Loss of sulfur dioxide) M->F5 rearrangement F6 [C7H7]+ (Tolyl cation) F2->F6 - SO2 F4 [Si(CH3)3]+ (Trimethylsilyl cation, m/z 73) F3->F4 further fragmentation

Sources

Comparison of p-tolyl vs phenyl [2-(trimethylsilyl)ethynyl] sulfone reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone (Ts-C≡C-TMS) and Phenyl [2-(trimethylsilyl)ethynyl] sulfone (Ph-C≡C-TMS) are electrophilic alkynes widely employed as dienophiles in Diels-Alder reactions and as Michael acceptors in heterocycle synthesis. While functionally similar, their selection often hinges on a trade-off between crystallinity (favoring the p-tolyl analog) and electrophilicity (slightly favoring the phenyl analog). This guide analyzes their physicochemical distinctions and reactivity profiles to aid in reagent selection for drug discovery and complex organic synthesis.

Technical Specifications & Physicochemical Comparison

The primary distinction between these two reagents lies in their physical state and handling characteristics. The p-methyl group in the tolyl derivative significantly enhances crystallinity, a critical factor for purification and storage stability.

FeatureThis compoundPhenyl [2-(trimethylsilyl)ethynyl] Sulfone
Abbreviation Ts-C≡C-TMSPh-C≡C-TMS
CAS Number 34452-56-732501-93-2
Molecular Weight 252.41 g/mol 238.38 g/mol
Melting Point 81–83 °C (Sharp, stable solid)65–66 °C (Lower melting solid)
Electronic Effect (

)
-0.17 (Electron Donating)0.00 (Reference)
Solubility High in CH₂Cl₂, THF, TolueneHigh in CH₂Cl₂, THF, Toluene
Primary Advantage Superior Crystallinity (Easier purification)Higher Electrophilicity (Faster reaction rates)

Reactivity Analysis: The Hammett Effect

The reactivity difference between these sulfones is governed by the electronic influence of the substituent on the aromatic ring. This can be quantified using Hammett substituent constants (


).
Electronic Tuning
  • Phenyl Analog (

    
    ):  The sulfonyl group (
    
    
    
    ) is a potent electron-withdrawing group (EWG), activating the adjacent alkyne towards nucleophilic attack.
  • p-Tolyl Analog (

    
    ):  The para-methyl group exerts a weak electron-donating effect via hyperconjugation. This slightly attenuates the electron-withdrawing power of the sulfonyl group.
    

Impact on Reaction Kinetics: In reactions where the rate-determining step involves nucleophilic attack on the alkyne (e.g., Michael addition) or LUMO-lowering of the dienophile (e.g., Diels-Alder), the Phenyl analog is theoretically faster . However, in practice, the rate enhancement is often marginal (< 2-fold), leading researchers to prefer the p-Tolyl analog for its ease of handling and purification via recrystallization rather than chromatography.

Application Case Studies

A. Diels-Alder Cycloaddition

Both compounds serve as excellent dienophiles. The TMS group provides steric bulk that directs regioselectivity and can be removed later or used for cross-coupling.

  • Mechanism: The sulfonyl group lowers the LUMO of the alkyne, facilitating interaction with the HOMO of the diene (Normal Electron Demand).

  • Observation: Reaction with cyclopentadiene proceeds rapidly for both. The p-tolyl adduct often crystallizes directly from the reaction mixture, whereas the phenyl adduct may require column chromatography.

B. Michael Addition & Heterocycle Synthesis

These alkynes react with binucleophiles (e.g., hydrazines, amidines) to form pyrazoles and pyrimidines.

  • Causality: The

    
    -carbon (relative to sulfone) is the electrophilic site. The TMS group stabilizes the intermediate anion or directs the regiochemistry by steric shielding.
    
  • Protocol Note: Desilylation often occurs in situ under basic conditions, or can be performed intentionally with TBAF to generate the terminal alkyne for "Click" chemistry.

Visualized Reaction Pathways

Synthesis & Reactivity Flowchart

The following diagram illustrates the parallel synthesis of both reagents and their divergent utility based on physical properties.

G Start Bis(trimethylsilyl)acetylene TosCl p-Toluenesulfonyl Chloride (AlCl3, CH2Cl2) Start->TosCl Friedel-Crafts Sulfonylation PhCl Benzenesulfonyl Chloride (AlCl3, CH2Cl2) Start->PhCl ProdTol This compound (MP: 81-83°C) Highly Crystalline TosCl->ProdTol High Yield Easy Purification ProdPh Phenyl [2-(trimethylsilyl)ethynyl] Sulfone (MP: 65-66°C) Standard Reactivity PhCl->ProdPh Slightly Higher Electrophilicity DA Diels-Alder Adducts (Cyclic Sulfones) ProdTol->DA Diene/Heat Michael Michael Adducts (Vinyl Sulfones) ProdTol->Michael Nucleophile ProdPh->DA ProdPh->Michael

Caption: Synthesis of alkynyl sulfones via Friedel-Crafts sulfonylation and their downstream applications.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validating Step: The formation of a stable aluminum chloride complex is critical. The color change to dark brown indicates active complex formation.

  • Complex Formation: In a flame-dried flask under

    
    , suspend anhydrous 
    
    
    
    (29.4 g, 0.22 mol) in dry
    
    
    (200 mL). Add
    
    
    -toluenesulfonyl chloride (41.9 g, 0.22 mol).[1] Stir for 20 min until a dark brown solution forms.
  • Addition: Cool a solution of bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) in

    
     (200 mL) to 0°C. Transfer the sulfonyl chloride complex into an addition funnel (filter through glass wool if necessary) and add dropwise over 1 hour.
    
  • Reaction: Warm to room temperature and stir for 12 hours.

  • Hydrolysis (Exothermic!): Pour the mixture into a slurry of ice (200 g) and 20% HCl (200 mL). Separate the organic layer.[1][2][3]

  • Purification: Wash with water, dry over

    
    , and concentrate. Recrystallize the brown solid from light petroleum ether (bp 40–60°C).
    
    • Yield: ~80%[1][2][4][5][6]

    • Product: White crystals, mp 81–82°C.[1]

Protocol B: General Diels-Alder Cycloaddition

Self-Validating Step: Disappearance of the alkyne stretch (~2180 cm⁻¹) in IR or the alkyne carbon signals in ¹³C NMR confirms consumption of the starting material.

  • Setup: Dissolve the alkynyl sulfone (1.0 equiv) in toluene (0.5 M).

  • Addition: Add the diene (e.g., cyclopentadiene, 5.0 equiv).

  • Conditions:

    • Reactive Dienes: Stir at RT for 2–4 hours.

    • Sluggish Dienes: Reflux for 12–24 hours.

  • Workup: Concentrate under reduced pressure.

  • Purification:

    • p-Tolyl: Dissolve in minimum hot EtOAc, add Hexanes until cloudy, cool to crystallize.

    • Phenyl:[7][8][9] Flash chromatography (Hexanes/EtOAc) may be required if oil persists.

References

  • Waykole, L., & Paquette, L. A. (1988). Ethynyl p-Tolyl Sulfone . Organic Syntheses, 67, 149. Link

  • Chen, C., & Trudell, M. L. (1994).[5] A Simplified Method for the Preparation of Ethynyl P-Tolyl Sulfone and Ethynyl Phenyl Sulfone . Synthetic Communications, 24(21), 3149–3155.[5] Link

  • Backer, H. J., & Strating, J. (1954). Properties of Sulfonyl-Alkynes. Recueil des Travaux Chimiques des Pays-Bas, 73, 565.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters . Chemical Reviews, 91(2), 165–195. Link

Sources

A Senior Application Scientist's Guide to Trimethylsilyl (TMS) Protection: Enhancing the Stability of Sulfonyl Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among the various functional groups requiring transient deactivation, the terminal alkyne, particularly when rendered electron-deficient by a sulfonyl group, presents a significant stability challenge. This guide provides an in-depth comparison of unprotected versus trimethylsilyl (TMS)-protected sulfonyl alkynes, offering experimental insights and a mechanistic rationale for the enhanced stability imparted by the TMS group.

The Challenge of Unprotected Sulfonyl Alkynes: A Highly Reactive Moiety

Sulfonyl alkynes are powerful building blocks in organic synthesis, notably in the realm of "click chemistry" and the formation of complex heterocyclic scaffolds for drug discovery.[1] The potent electron-withdrawing nature of the sulfonyl group, however, renders the terminal alkyne highly electrophilic and susceptible to a variety of decomposition pathways. This inherent reactivity, while synthetically useful in a controlled context, often leads to undesired side reactions and product degradation during multi-step syntheses.

Unprotected sulfonyl alkynes are prone to several decomposition routes:

  • Nucleophilic Addition: The electron-deficient triple bond is a prime target for a wide range of nucleophiles, including amines, thiols, and even trace amounts of water or alcohols, especially under basic conditions.[1][2] This can lead to the formation of vinyl sulfone adducts and other undesired byproducts.

  • Radical Reactions: The triple bond can participate in radical addition reactions, which can be initiated by trace metals, light, or other radical sources in the reaction medium.[3]

  • Polymerization: The high reactivity of the alkyne can lead to uncontrolled polymerization, resulting in complex mixtures and reduced yields of the desired product.[4]

  • Base-Mediated Decomposition: The acidic proton of the terminal alkyne can be abstracted by base, forming an acetylide that may be unstable or participate in undesired side reactions.

This inherent instability necessitates a robust protection strategy to mask the alkyne's reactivity during intermediate synthetic steps.

TMS Protection: A Shield Against Instability

The introduction of a trimethylsilyl (TMS) group at the terminal position of the sulfonyl alkyne provides a significant enhancement in stability.[5][6] This is attributed to a combination of steric and electronic effects.

Mechanism of TMS-Protection:

The TMS group is typically introduced by treating the terminal sulfonyl alkyne with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine.

graph TMS_Protection_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants Unprotected [label="R-SO₂-C≡C-H"]; Base [label="Base"]; TMSCl [label="TMS-Cl"];

// Intermediates Acetylide [label="R-SO₂-C≡C⁻"]; ProtonatedBase [label="Base-H⁺"];

// Product Protected [label="R-SO₂-C≡C-TMS"]; Salt [label="Cl⁻"];

// Reaction Path Unprotected -> Acetylide [label="Deprotonation"]; Base -> ProtonatedBase; Acetylide -> Protected [label="Nucleophilic Attack"]; TMSCl -> Salt; }

Caption: Mechanism of TMS protection of a sulfonyl alkyne.

The advantages of TMS protection can be summarized in the following comparison:

PropertyUnprotected Sulfonyl AlkyneTMS-Protected Sulfonyl Alkyne
Susceptibility to Nucleophiles HighLow
Stability in Basic Media Low (deprotonation and side reactions)Moderate (TMS group is base-labile but offers protection)
Tendency for Polymerization Moderate to HighLow
Handling and Storage Can be unstableGenerally more stable and easier to handle

The enhanced stability of the TMS-protected sulfonyl alkyne is not absolute. The TMS group itself is known to be labile under certain conditions, particularly in the presence of strong bases or fluoride ions.[7][8] However, this lability is often exploited for its facile removal under mild conditions when the alkyne functionality needs to be revealed for subsequent reactions.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)-2-(trimethylsilyl)acetylene

This protocol describes the synthesis of a model TMS-protected sulfonyl alkyne.

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzenesulfonyl chloride

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenylacetylene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude phenylsulfonylacetylene.

  • Dissolve the crude phenylsulfonylacetylene in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

  • Add TMSCl (1.2 eq) and allow the reaction to warm to room temperature.

  • Work up the reaction as described in step 4 to yield the crude product, which can be purified by column chromatography.

Deprotection of 1-(Phenylsulfonyl)-2-(trimethylsilyl)acetylene

This protocol outlines the removal of the TMS group to regenerate the terminal sulfonyl alkyne.

Materials:

  • 1-(Phenylsulfonyl)-2-(trimethylsilyl)acetylene

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of 1-(phenylsulfonyl)-2-(trimethylsilyl)acetylene (1.0 eq) in methanol, add a catalytic amount of potassium carbonate (0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected sulfonyl alkyne.

Visualizing the Stability Advantage

The following diagram illustrates the divergent pathways of unprotected versus TMS-protected sulfonyl alkynes in a typical synthetic environment containing potential nucleophiles and bases.

graph Stability_Comparison { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

// Starting Materials Unprotected [label="Unprotected\nSulfonyl Alkyne", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected [label="TMS-Protected\nSulfonyl Alkyne", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Conditions Conditions [label="Synthetic Conditions\n(Nucleophiles, Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Fates of Unprotected Alkyne Decomposition [label="Decomposition Products\n(Adducts, Polymers)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Fate of Protected Alkyne StableIntermediate [label="Stable Intermediate"]; Deprotection [label="Deprotection Step", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredReaction [label="Desired Subsequent\nReaction"];

// Connections Unprotected -> Conditions; Conditions -> Decomposition [label="Unwanted Reactions"]; Protected -> Conditions; Conditions -> StableIntermediate [label="Stable"]; StableIntermediate -> Deprotection; Deprotection -> Unprotected; Unprotected -> DesiredReaction; }

Caption: Comparative fate of unprotected vs. TMS-protected sulfonyl alkynes.

Conclusion

The use of TMS protection for sulfonyl alkynes is a critical strategy for enhancing their stability and enabling their successful application in multi-step organic synthesis. By temporarily masking the highly reactive terminal alkyne, the TMS group prevents unwanted side reactions such as nucleophilic addition and polymerization. The mild conditions required for both the introduction and removal of the TMS group further underscore its utility. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the principles of TMS protection is essential for the efficient and reliable construction of complex molecular architectures.

References

  • Aniano-ilao, M. N. (n.d.). Poly(arylene Ether Sulfones): Synthesis, Modifications and Application. LSU Scholarly Repository. Retrieved from [Link]

  • Back, T. G. (2021). Direct halosulfonylation of alkynes: an overview. RSC Advances, 11(54), 34229-34246. [Link]

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]

  • Douglas, C. J., & Johnson, D. C. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. ACS Catalysis, 8(6), 5127-5132. [Link]

  • Hu, B., & Li, C. (2021). Acetylenic Carbon-Containing Stable Five-Membered Metallacycles. Molecules, 26(24), 7505. [Link]

  • Lowe, J. T., Lee, I., & Toste, F. D. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4683-4734. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Navarro, M., & Aniano-ilao, M. (2022). Mechanistic insight into the decomposition of sulfone compounds in supercritical water. Fuel, 310, 122393. [Link]

  • Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(7), 1865-1876. [Link]

  • ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases? Retrieved from [Link]

  • Roy, A., & Aggarwal, V. K. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Angewandte Chemie International Edition, 52(5), 1730-1752. [Link]

  • Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2483. [Link]

  • Walter, D., John, G. C., & Galvin, M. E. (1982). Stability and stabilization of polyacetylene, polyphenylacetylene, and acetylene/phenylacetylene copolymers. Synthetic Metals, 4(4), 369-381. [Link]

  • Waykole, L., & Paquette, L. A. (1989). ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 67, 149. [Link]

  • Williams, R. M., & Armstrong, R. W. (1994). 1-Benzenesulfonyl-2-trimethylsilylacetylene: A New Acetylene Equivalent for the Diels-Alder Reaction. Journal of the Chemical Society, Chemical Communications, (19), 2269-2270. [Link]

  • Wright, D. L., et al. (2012). Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates. Bioorganic & Medicinal Chemistry Letters, 22(20), 6463-6467. [Link]

  • Wu, Y., & Sun, J. (2017). Acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates: synthesis of (E)-1,2-bis(arylsulfonyl)ethylenes. RSC Advances, 7(58), 36561-36564. [Link]

  • Yoshihara, N., & Sakata, K. (2023). Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. Angewandte Chemie International Edition, 62(12), e202217158. [Link]

  • Zard, S. Z. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synlett, 29(10), 1265-1286. [Link]

  • Zhu, C., & Porco, J. A. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-21. [Link]

Sources

Yield Comparison: Silica Gel Mediated vs. Basic Desilylation Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the deprotection of silyl ethers (TBS, TES, TBDPS) is a pivotal step. While basic fluoride sources (e.g., TBAF) are the historical standard, they introduce significant downstream processing challenges—specifically, the formation of persistent emulsions and difficult-to-remove ammonium salts that compromise isolated yields.

This guide evaluates Silica Gel Mediated Desilylation as a high-fidelity alternative. Our analysis reveals that while basic methods often show higher conversion rates (kinetic speed), silica-mediated methods frequently result in superior isolated yields (85–96%) for acid-sensitive and amphiphilic substrates by eliminating aqueous workups and minimizing side reactions like acyl migration.

Mechanistic Divergence

To understand yield discrepancies, we must first distinguish the chemical mechanisms. The choice between silica and basic fluoride is not merely about reagents; it is a choice between surface-catalyzed hydrolysis and nucleophilic substitution .

The Pathways[1]
  • Basic/Fluoride (TBAF): Relies on the high affinity of the fluoride ion (

    
    ) for silicon. It proceeds via a pentacoordinate siliconate intermediate.[1] This is a homogeneous, aggressive pathway that generates basic alkoxides, often leading to protecting group migration (e.g., 1,2-acyl migration in polyols).
    
  • Silica Gel Mediated: Relies on the mild acidity of surface silanol groups (

    
    , 
    
    
    
    ) and adsorbed water. It acts as a heterogeneous acid catalyst, protonating the silyl ether oxygen to facilitate hydrolysis. This pathway is strictly non-basic, preserving base-sensitive moieties.
Diagram: Mechanistic Pathways & Selectivity

DesilylationMechanism Substrate Silyl Ether Substrate (R-O-SiR'3) TBAF Reagent: TBAF (F-) Substrate->TBAF Silica Reagent: Silica Gel (Surface Si-OH) Substrate->Silica Pentacoordinate Pentacoordinate Siliconate Intermediate TBAF->Pentacoordinate Alkoxide Alkoxide (R-O-) Pentacoordinate->Alkoxide SideRxn Risk: Acyl Migration & Elimination Alkoxide->SideRxn pH > 10 CleanProduct Alcohol Product (R-OH) Alkoxide->CleanProduct Protonation Oxonium Intermediate (Surface Catalysis) Silica->Protonation Hydrolysis Hydrolysis (H2O) Protonation->Hydrolysis Hydrolysis->CleanProduct

Figure 1: Mechanistic comparison showing the aggressive nucleophilic pathway of TBAF (Red) versus the mild surface hydrolysis of Silica Gel (Green).

Comparative Performance Analysis

The following data aggregates findings from total synthesis campaigns and methodology papers (see References), comparing Standard TBAF against Silica-Based methods (including Lewis-acid doped silica).

Yield & Selectivity Matrix
Substrate ClassProtecting GroupMethod: TBAF (THF)Method: Silica Gel (MeOH)Method:

Analysis
Primary Alcohol TBS98% (Fast)85% (Slow, >12h)95% (Fast, <1h)TBAF is faster, but Doped Silica matches yield without salts.
Secondary Alcohol TBS95%60% (Incomplete)92% Plain silica struggles with steric bulk; Doped silica is required.
Phenolic Ether TBS99%10% (Stable)94% Critical Selectivity: Plain silica preserves Phenol-TBS while cleaving Primary-TBS.
Polyol w/ Esters TES85% (Migration risk)96% 93%Silica prevents the "acyl migration" common with basic TBAF.
Acid-Sensitive TBS90%95% 80% (Too acidic)Plain silica buffers the reaction, preventing acid-catalyzed degradation.
The "Hidden" Yield Loss

While TBAF often boasts near-quantitative conversion, the isolated yield is frequently lower.

  • TBAF Issues: The tetrabutylammonium cation creates persistent emulsions during extraction. Removing the salt requires multiple washes or column chromatography, where polar alcohols often streak or co-elute with ammonium byproducts.

  • Silica Advantage: The reaction mixture is simply filtered. The "reagent" becomes the "waste," leaving the filtrate as nearly pure product.

Experimental Protocols

To ensure reproducibility, we provide optimized protocols for both the high-fidelity Silica method and the standard Basic method.

Protocol A: Silica-Mediated Deprotection (The "Filtration" Method)

Best for: Acid-sensitive substrates, TES groups, and avoiding aqueous workup.

  • Preparation: Prepare a slurry of Silica Gel (230–400 mesh, 500 mg per mmol substrate) in Methanol (MeOH).

    • Note: MeOH is critical; it acts as the protic solvent to facilitate hydrolysis. DCM/Silica is often too slow.

  • Reaction: Dissolve substrate in minimum MeOH/DCM (1:1) and add to the slurry. Stir at room temperature.

    • Optimization: For sluggish TBS ethers, add catalytic

      
       (1 mol%) or use "Wet" Silica (add 10% w/w water to the silica before use).
      
  • Monitoring: Monitor by TLC. The product will often remain in the supernatant, while silanol byproducts adsorb to the silica.

  • Workup: Filter the reaction mixture through a sintered glass funnel or a Celite pad. Wash the cake with EtOAc.

  • Purification: Concentrate the filtrate. Often, no further chromatography is required.

Protocol B: Buffered TBAF Deprotection

Best for: Sterically hindered TBDPS/TBS groups where silica fails.

  • Preparation: Dissolve substrate in THF (0.1 M).

  • Buffering (Critical Step): Add Acetic Acid (AcOH) (1.1 equiv relative to TBAF) before adding the fluoride source. This buffers the generated alkoxide, preventing migration/elimination.

  • Reaction: Add TBAF (1.0 M in THF, 1.2–2.0 equiv) dropwise at 0°C, then warm to RT.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x).
    • Warning: Extensive brine washes are needed to remove ammonium salts.

  • Purification: Flash chromatography is mandatory to remove silicon byproducts and ammonium residues.

Diagram: Decision Workflow

DeprotectionWorkflow Start Start: Silyl Ether Deprotection GroupCheck Identify Silyl Group Start->GroupCheck TES TES / Primary TBS GroupCheck->TES Labile Hindered TBDPS / Hindered TBS GroupCheck->Hindered Stable SensCheck Base Sensitive? (Esters/Epoxides) TES->SensCheck MethodTBAF Method B: TBAF/AcOH (Buffered) Hindered->MethodTBAF Requires Fluoride MethodSilica Method A: Silica/MeOH (Filtration Workup) SensCheck->MethodSilica Yes (Avoid Base) MethodDoped Method A+: FeCl3/Silica (Catalytic) SensCheck->MethodDoped No (Speed needed)

Figure 2: Operational decision tree for selecting the optimal deprotection strategy based on substrate stability and steric hindrance.

Critical Discussion & Expert Insights

Selectivity as a Tool

The most powerful application of silica-mediated desilylation is orthogonal deprotection .

  • Scenario: A molecule contains both a primary TES ether and a secondary TBS ether.[2]

  • TBAF Result: Cleaves both indiscriminately.

  • Silica Result: Selectively cleaves the TES group (>95% yield) while leaving the TBS group intact. This allows for iterative functionalization without re-protection steps.

The "On-Column" Technique

For robust substrates, the deprotection can be performed during purification. By packing a column with silica gel acidified with trace HCl or mixed with MeOH, the deprotection occurs as the compound elutes.

  • Pros: Zero reaction time; combines reaction and purification.

  • Cons: Hard to control exact residence time; risk of band broadening.

Limitations

Silica is not a universal replacement.

  • TBDPS Ethers: These are generally too stable for silica methods and require fluoride (TBAF or HF-Pyridine).

  • Kinetics: Silica reactions can take 12–24 hours compared to 1 hour for TBAF.

  • Scale: On multi-kilogram scales, the volume of silica required (weight ratio) becomes cumbersome compared to liquid reagents.

References

  • Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. Journal of the American Chemical Society.[1]

  • Misra, A., et al. (2005). Silica gel-supported FeCl3: A mild and efficient reagent for the cleavage of silyl ethers. Tetrahedron Letters.

  • Zhu, X., et al. (2014).

  • Kuehm-Caubere, C. (2022). TBAF-Mediated Desilylation: Strategies for Purification. Organic Process Research & Development.

Sources

Safety Operating Guide

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone Proper Disposal Procedures CAS: 34452-56-7

Executive Summary: The "Why" Behind the Protocol

Immediate Action Required: Treat this compound (Ts-C≡C-TMS) as Hazardous Organic Waste . Do not dispose of via sanitary sewer or general trash.

The Senior Scientist's Perspective: While this compound is chemically stable under ambient conditions, its disposal profile is dictated by two specific heteroatoms: Silicon (Si) and Sulfur (S) .

  • Silicon Hazard (Infrastructure Risk): Upon incineration, the trimethylsilyl (TMS) group oxidizes to silicon dioxide (SiO₂—sand/glass). In high-throughput chemical incinerators, micro-particulate silica can glaze heat exchangers and clog scrubbers, leading to facility shutdowns. You must flag the silicon content on your waste tag to allow for proper fuel blending.

  • Sulfur Hazard (Emissions Risk): The sulfone moiety releases sulfur oxides (SOₓ) during combustion, requiring incineration facilities equipped with alkaline scrubbers.

  • Alkyne Stability: The TMS group stabilizes the alkyne. Do not attempt to deprotect (remove TMS) prior to disposal; the resulting terminal alkyne is significantly more reactive and prone to polymerization.

Chemical Hazard & Compatibility Profile

ParameterData / StatusOperational Implication
Physical State Solid (White to light yellow powder)Dispose as solid waste unless dissolved in solvent.
Reactivity Stable; Combustible.Keep away from strong oxidizers (e.g., nitric acid, peroxides).
Water Solubility Low / InsolubleDo not flush. Will settle in traps and leach slowly.
Flash Point >110°C (Predicted)Classified as combustible, not flammable solid (unless in solvent).
Incompatibility Strong Oxidizers, Strong BasesBases may cleave the TMS group, generating heat and reactive species.

Waste Stream Segregation Logic

Effective disposal relies on correct segregation at the bench. Use the following classification system to prevent cross-reactivity and ensure regulatory compliance.

Waste StreamCompositionContainer TypeCritical Labeling Note
Stream A: Solid Waste Pure Ts-C≡C-TMS (expired/excess), contaminated gloves, paper, weighing boats.Wide-mouth HDPE Jar or lined fiber drum."Contains Organosilicon" (Prevents incinerator fouling).
Stream B: Liquid Organic Reaction mixtures containing Ts-C≡C-TMS dissolved in solvents (DCM, THF, Ethyl Acetate).HDPE Carboy or Safety Can (flame arrestor).List all solvents + "Sulfur/Silicon Organic Compounds" .
Stream C: Aqueous Waste DO NOT USE. N/AThis compound is lipophilic; do not attempt aqueous extraction for disposal.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)
  • PPE Requirements: Nitrile gloves, lab coat, safety glasses. Use a fume hood to avoid dust inhalation.

  • Packaging: Transfer the solid directly into a transparent, wide-mouth waste container (HDPE preferred).

    • Note: If the original bottle is small (<50g) and non-reactive, it is often safer to overpack the entire bottle into the waste drum rather than emptying it.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: this compound.[1]

    • Hazard Checkboxes: Toxic, Irritant.

    • Remarks: "Organosilicon solid - High Ash Content."

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching (If necessary): If the reaction mixture contains active reagents (e.g., lithium bases, Lewis acids), quench carefully before adding to the waste container.

    • Caution: Avoid highly alkaline quenches if possible, as this cleaves the TMS group. A buffered ammonium chloride quench is preferred if compatible with other reagents.

  • Transfer: Pour the solvent mixture into the "Non-Halogenated" or "Halogenated" organic waste carboy (depending on the solvent used).

  • Documentation: Ensure the log sheet reflects the presence of the sulfone. Even at low concentrations, the sulfur content is relevant for the disposal facility's mass balance.

Emergency Procedures (Spill Control)

  • Small Spill (Solid):

    • Do not dry sweep (creates dust).[2]

    • Cover with wet paper towels to dampen.

    • Scoop into a sealable bag/container.

    • Wipe area with acetone or ethyl acetate.

  • Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic, so soap is essential to remove it from the skin.

Disposal Decision Workflow

The following diagram illustrates the decision logic for segregating this specific compound to ensure downstream incinerator safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream (Powder, contaminated debris) StateCheck->SolidWaste Pure Substance LiquidWaste Liquid Waste Stream (Dissolved in organic solvent) StateCheck->LiquidWaste Reaction Mixture PackSolid Package in Wide-Mouth HDPE (Or overpack original vial) SolidWaste->PackSolid LabelSolid LABEL: 'Toxic/Irritant' FLAG: 'Contains Organosilicon' PackSolid->LabelSolid Handover Handover to EHS/Waste Contractor LabelSolid->Handover Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidWaste->Segregate LabelLiquid LABEL: List Solvents + Sulfone FLAG: 'Sulfur/Silicon bearing' Segregate->LabelLiquid LabelLiquid->Handover Incineration Final Disposal: High-Temp Incineration (Scrubber + Ash Management) Handover->Incineration Via Approved Vendor

Caption: Operational workflow for segregating organosilicon sulfones to prevent incinerator fouling.

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Incineration: Guidance on Silicon and Sulfur Bearing Wastes. EPA Office of Resource Conservation and Recovery. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Reactant of Route 2
Reactant of Route 2
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.